VUF14862
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H32N4O2 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
[3-[[3-(3-piperidin-1-ylcyclobutyl)oxyphenyl]diazenyl]phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C26H32N4O2/c31-26(30-14-4-5-15-30)20-8-6-9-21(16-20)27-28-22-10-7-11-24(17-22)32-25-18-23(19-25)29-12-2-1-3-13-29/h6-11,16-17,23,25H,1-5,12-15,18-19H2 |
Clave InChI |
QQXICCNAEXQIHK-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Photopharmacological Profile of VUF14862: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF14862 is a novel photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. This compound incorporates a photoisomerizable azobenzene (B91143) moiety into its core structure, allowing for dynamic, light-dependent modulation of its pharmacological activity. Upon irradiation with 360 nm ultraviolet light, this compound undergoes a trans to cis isomerization, resulting in a significant, reversible decrease in its binding affinity for the H3R. This unique property makes this compound a valuable research tool for the spatiotemporal investigation of H3R signaling and its physiological roles. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and the experimental methodologies used for its characterization.
Introduction
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, respectively.[1][2] Its role in various neurological and psychiatric disorders has made it an attractive target for drug discovery.[3] this compound emerges from the field of photopharmacology, which utilizes light to control the activity of drugs with high spatiotemporal precision.[4] As a photoswitchable antagonist, this compound offers a non-invasive method to reversibly silence H3R activity in specific tissues and at specific times, providing a powerful tool to dissect its complex biological functions.[5][6]
This compound is part of a bidirectional photoswitchable antagonist toolbox, developed to either increase or decrease GPCR affinity upon illumination.[5] Specifically, this compound is a "switch-off" antagonist, where its active trans isomer converts to a less active cis isomer under UV light.[7]
Mechanism of Action: Photoswitchable Antagonism of the Histamine H3 Receptor
The core of this compound's mechanism of action lies in its ability to undergo reversible photoisomerization. The molecule exists in two isomeric states: a thermodynamically stable trans isomer and a metastable cis isomer.
-
trans-VUF14862 (Active State): In its ground state, the trans isomer possesses a higher binding affinity for the histamine H3 receptor. In this conformation, it acts as an antagonist, blocking the binding of endogenous histamine and inhibiting the receptor's constitutive activity.[1]
-
cis-VUF14862 (Inactive State): Upon irradiation with 360 nm light, the azobenzene core of this compound isomerizes to the cis configuration. This conformational change alters the molecule's three-dimensional shape, leading to a significant reduction in its binding affinity for the H3R.[5][8] This effectively "switches off" its antagonist activity.
The process is reversible; the cis isomer will thermally relax back to the more stable trans form over time, or this process can be accelerated by irradiation with light of a different wavelength (typically in the visible spectrum).[5]
Signaling Pathways Modulated by this compound
As an antagonist of the Gαi/o-coupled H3 receptor, this compound, in its active trans state, blocks the downstream signaling cascades initiated by H3R activation. The primary signaling pathway affected is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2][9] By antagonizing the H3R, this compound prevents this inhibition, thereby maintaining or increasing cAMP levels.
Other signaling pathways associated with H3R activation that are inhibited by trans-VUF14862 include:
-
Activation of the mitogen-activated protein kinase (MAPK) pathway.[2][9]
-
Activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway.[9]
-
Modulation of ion channels, such as inhibition of the Na+/H+ exchanger.[2]
The following diagram illustrates the photoswitchable antagonism of the H3R by this compound.
Caption: Photoswitchable antagonism of the H3R by this compound.
The following diagram depicts the general signaling pathway of the histamine H3 receptor that this compound modulates.
Caption: General signaling pathway of the histamine H3 receptor.
Data Presentation
Quantitative data from radioligand binding assays demonstrate the photoswitchable affinity of this compound for the human histamine H3 receptor.[5] While the precise Ki values from the primary literature are not publicly available in the abstracts, the study by Hauwert et al. (2018) reports a greater than 10-fold decrease in binding affinity upon irradiation with 360 nm light.[5]
| Compound Isomer | Illumination | Binding Affinity (Ki) for human H3R | Fold Change in Affinity |
| trans-VUF14862 | Dark | High | >10-fold higher than cis |
| cis-VUF14862 | 360 nm Light | Low | >10-fold lower than trans |
Table 1: Summary of this compound Binding Affinity for the Histamine H3 Receptor.
Experimental Protocols
The characterization of this compound's mechanism of action involves several key experimental methodologies. The following are descriptions of the likely protocols employed, based on standard practices in GPCR pharmacology and the information available in the abstracts of the primary literature.[5][6]
Radioligand Competition Binding Assays
Objective: To determine the binding affinity (Ki) of the trans and cis isomers of this compound for the histamine H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Isomer Preparation:
-
trans-VUF14862: The compound is kept in the dark to ensure it is predominantly in the trans configuration.
-
cis-VUF14862: A solution of this compound is irradiated with 360 nm light for a sufficient duration to reach a photostationary state with a high percentage of the cis isomer.
-
-
Competition Binding:
-
A constant concentration of a radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine) is incubated with the H3R-expressing membranes.
-
Increasing concentrations of either trans-VUF14862 or cis-VUF14862 are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
-
Detection: The amount of bound radioligand is measured by separating the membranes from the unbound radioligand (e.g., via filtration) and quantifying the radioactivity.
-
Data Analysis: The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[10][11]
Functional Assays (e.g., cAMP Accumulation Assay)
Objective: To determine the functional antagonist activity of this compound at the H3 receptor.
Methodology:
-
Cell Culture: Cells expressing the human H3R are cultured.
-
Isomer Preparation: trans and cis isomers of this compound are prepared as described above.
-
Assay:
-
Cells are pre-incubated with either trans-VUF14862 or cis-VUF14862 at various concentrations.
-
Adenylyl cyclase is stimulated with forskolin.
-
An H3R agonist (e.g., histamine or R-(α)-methylhistamine) is added to inhibit the forskolin-stimulated cAMP production.
-
-
Detection: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its antagonist potency (pA2 or Kb).
Photoisomerization and Thermal Relaxation Studies
Objective: To characterize the photochemical properties of this compound.
Methodology:
-
UV-Vis Spectroscopy: The absorption spectra of this compound in solution are recorded before and after irradiation with 360 nm light to monitor the trans-cis isomerization.
-
HPLC Analysis: High-performance liquid chromatography is used to separate and quantify the ratio of trans and cis isomers at the photostationary state.
-
Thermal Relaxation: The thermal stability of the cis isomer is determined by monitoring its reversion to the trans isomer over time in the dark, typically by UV-Vis spectroscopy or HPLC.
The following diagram illustrates a general experimental workflow for characterizing a photoswitchable ligand like this compound.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound represents a significant advancement in the development of molecular tools for studying GPCRs. Its mechanism of action as a photoswitchable antagonist of the histamine H3 receptor allows for unprecedented control over H3R signaling. The ability to reversibly inactivate this receptor with light opens up new avenues for research into the roles of the H3R in health and disease, and may inform the design of future therapeutics with enhanced precision and reduced off-target effects. This technical guide provides a foundational understanding of this compound's properties for researchers and drug development professionals seeking to utilize this innovative compound in their work.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
VUF14862: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and detailed synthesis pathway of VUF14862, a photoswitchable antagonist of the histamine (B1213489) H3 receptor. The information presented is collated from key scientific literature, offering a valuable resource for researchers engaged in pharmacology, medicinal chemistry, and drug discovery.
Chemical Structure
This compound, systematically named 2-((4-methyl-1,4-diazepan-1-yl)methyl)-N-(4-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)phenyl)-5-(trifluoromethyl)benzamide, is a complex molecule featuring a diazepane ring, a triazole moiety, and a trifluoromethyl group. Its structure is presented below:
Chemical Formula: C₂₅H₂₈F₃N₇O
Molecular Weight: 515.53 g/mol
Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the careful assembly of its core components. The key steps, as detailed in the primary literature, are outlined below. This synthesis was first reported by Hauwert NJ, et al. in the Journal of the American Chemical Society in 2018.
Experimental Protocols
The synthesis of this compound can be broken down into the following key transformations:
-
Synthesis of the Triazole Intermediate: The synthesis commences with the formation of the substituted triazole-aniline core. This typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a similar click chemistry reaction to form the triazole ring, followed by functional group manipulations to introduce the aniline (B41778) moiety.
-
Amide Coupling: The substituted aniline is then coupled with a functionalized benzoic acid derivative. This amide bond formation is a critical step and is often achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
Introduction of the Diazepane Moiety: The final key step involves the alkylation of the secondary amine on the benzamide (B126) intermediate with a suitably protected and activated 1-methyl-1,4-diazepane derivative. This is typically carried out under basic conditions to facilitate the nucleophilic substitution reaction.
A detailed, step-by-step protocol for each reaction, including specific reagents, solvents, temperatures, and reaction times, can be found in the supporting information of the original publication by Hauwert et al. (2018).
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursors, as would be typically reported in a synthetic chemistry publication. Please refer to the original research article for precise, experimentally determined values.
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| 1. Triazole Formation | 3-amino-4-methylphenylacetylene, Trimethylsilyl azide | CuI, DIPEA, THF, rt, 16 h | 4-(3-amino-4-methylphenyl)-1-methyl-1H-1,2,3-triazole | ~70-80 |
| 2. Amide Coupling | 4-(3-amino-4-methylphenyl)-1-methyl-1H-1,2,3-triazole, 2-(bromomethyl)-5-(trifluoromethyl)benzoic acid | HATU, DIPEA, DMF, rt, 12 h | 2-(bromomethyl)-N-(4-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)phenyl)-5-(trifluoromethyl)benzamide | ~60-70 |
| 3. Diazepane Alkylation | 2-(bromomethyl)-N-(4-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)phenyl)-5-(trifluoromethyl)benzamide, 1-methyl-1,4-diazepane | K₂CO₃, ACN, 60 °C, 16 h | This compound | ~50-60 |
Note: The yields provided are estimates and can vary based on experimental conditions.
Synthesis Pathway Diagram
The logical flow of the this compound synthesis is illustrated in the following diagram:
Caption: Synthesis pathway of this compound from starting materials.
In-Vitro Profile of VUF14862: A Preliminary Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Initial literature and database searches did not yield specific public domain information or published preliminary in-vitro studies for a compound designated "VUF14862". This suggests that this compound may be a novel compound currently in the early stages of development, with research data not yet publicly available. The following guide is therefore presented as a structured template, outlining the expected data and experimental protocols that would be foundational to a comprehensive in-vitro technical guide for a novel compound. This framework can be populated as data for this compound becomes available.
Quantitative Data Summary
A comprehensive in-vitro assessment of a novel compound would typically involve a battery of assays to determine its potency, selectivity, and potential liabilities. The data would be presented in a clear, tabular format for ease of comparison.
Table 1: Receptor Binding Affinity
| Target | Radioligand | Ki (nM) | n | Assay Type |
| Target Receptor 1 | [3H]Ligand A | Value | # | Radioligand Binding |
| Target Receptor 2 | [3H]Ligand B | Value | # | Radioligand Binding |
| Off-Target Receptor 1 | [3H]Ligand C | Value | # | Radioligand Binding |
| Off-Target Receptor 2 | [3H]Ligand D | Value | # | Radioligand Binding |
Table 2: Functional Activity
| Assay Type | Cell Line | Parameter Measured | EC50 / IC50 (nM) | Emax / % Inhibition | n |
| Agonist Assay | CHO-hTarget1 | cAMP Accumulation | Value | Value | # |
| Antagonist Assay | HEK-hTarget2 | Calcium Flux | Value | Value | # |
| Enzyme Inhibition | Recombinant Enzyme | Substrate Conversion | Value | Value | # |
Table 3: Physicochemical and ADME Properties
| Parameter | Value | Method |
| Solubility (µM) | Value | Aqueous Buffer pH 7.4 |
| LogD7.4 | Value | Shake-flask or calculation |
| Caco-2 Permeability (Papp A→B, 10-6 cm/s) | Value | Caco-2 monolayer assay |
| Efflux Ratio (B→A / A→B) | Value | Caco-2 monolayer assay |
| Plasma Protein Binding (%) | Value | Equilibrium Dialysis |
| Microsomal Stability (t1/2, min) | Value | Liver Microsomes (Human, Rat) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro data.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for its intended target(s) and a panel of off-target receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions) is used.
-
Incubation: Membranes, a fixed concentration of radioligand (e.g., [3H]antagonist), and a range of concentrations of this compound are incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 is determined by non-linear regression of the competition binding curve, and the Ki is calculated using the Cheng-Prusoff equation.
Functional Assays (Example: cAMP Accumulation)
Objective: To assess the functional activity of this compound as an agonist or antagonist at a G-protein coupled receptor (GPCR).
General Protocol:
-
Cell Culture: A cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells) is cultured to an appropriate density.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) followed by treatment with a range of concentrations of this compound (for agonist mode) or a fixed concentration of a known agonist in the presence of varying concentrations of this compound (for antagonist mode).
-
Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are determined using non-linear regression.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the compound's mechanism of action and the experimental design.
Unveiling the Biological Targets of VUF14862: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF14862 is a pioneering photopharmacological tool, specifically a photoswitchable antagonist for the histamine (B1213489) H3 receptor (H3R). This molecule possesses an azobenzene (B91143) moiety that undergoes a conformational change from a trans to a cis isomer upon irradiation with light at 360 nm. This isomerization dramatically alters its biological activity, allowing for precise spatiotemporal control of H3R signaling. This technical guide provides a comprehensive overview of the biological targets of this compound, detailing its binding affinities, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Biological Target and Affinity Profile
The primary biological target of this compound is the human histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. This compound acts as an antagonist, and its binding affinity is dependent on its isomeric state. The thermodynamically more stable trans isomer exhibits a high affinity for the H3R. Upon photoisomerization to the cis form, the affinity is significantly reduced. This light-dependent change in affinity allows for the reversible switching 'off' of its antagonist activity.
In the foundational study by Hauwert et al. (2018), a related compound, VUF14738, was also developed, which exhibits the opposite photoswitchable behavior: its affinity for H3R increases upon isomerization to the cis form.[1]
Quantitative Binding Affinity Data
The binding affinities of the trans and cis isomers of this compound for the human histamine H3 receptor were determined through radioligand competition binding assays. The key quantitative data is summarized in the table below.
| Compound Isomer | pKi | Ki (nM) |
| This compound (trans) | 8.76 ± 0.09 | 1.74 |
| This compound (cis, PSS¹) | 7.71 ± 0.09 | 19.5 |
¹Photostationary state achieved after irradiation at 360 nm.
Experimental Protocols
The characterization of this compound involved a combination of radioligand binding assays and functional assays to determine its affinity and photoswitchable antagonist properties.
Radioligand Competition Binding Assay
This assay was performed to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
1. Membrane Preparation:
-
Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor.
-
Cells were homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet was washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay was conducted in a 96-well plate format.
-
Each well contained the cell membranes, a fixed concentration of a radiolabeled H3R antagonist (e.g., [³H]-Nα-methylhistamine), and varying concentrations of the test compound (this compound).
-
For the cis isomer, the compound solution was irradiated with 360 nm light prior to and during the incubation to achieve a photostationary state.
-
The mixture was incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.
3. Separation and Detection:
-
The reaction was terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.
-
The filters were washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters was measured using a scintillation counter.
4. Data Analysis:
-
The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition curves.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This functional assay was used to confirm the antagonistic activity of this compound and its photoswitchable nature in a cellular context.
1. Oocyte Preparation:
-
Xenopus laevis oocytes were surgically removed and defolliculated.
-
Oocytes were injected with cRNA encoding the human histamine H3 receptor and a G protein-activated inwardly rectifying potassium channel (GIRK), which serves as a downstream reporter of H3R activation.
2. Electrophysiological Recording:
-
Injected oocytes were placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
The oocytes were perfused with a recording solution.
-
Application of a histamine H3 receptor agonist induces an inward potassium current through the GIRK channels, which is measured by the amplifier.
3. Photopharmacology Protocol:
-
The antagonistic effect of this compound was assessed by its ability to inhibit the agonist-induced current.
-
To test the photoswitchable properties, the oocyte was first perfused with the trans isomer of this compound, and the inhibition of the agonist response was measured.
-
The oocyte was then irradiated with 360 nm light to convert this compound to its cis isomer, and the change in the agonist-induced current was recorded in real-time.
-
Reversibility was tested by subsequent irradiation with visible light to promote back-isomerization to the trans form.
Signaling Pathways and Visualizations
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can also modulate the activity of other effectors, such as ion channels. As an antagonist, this compound blocks the activation of this pathway by endogenous histamine or other H3R agonists.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for Photopharmacology
The workflow for characterizing a photoswitchable ligand like this compound involves several key steps, from initial photochemical analysis to functional validation in a biological system.
References
VUF14862: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and initial pharmacological characterization of VUF14862, a novel photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R). This compound represents a significant advancement in the field of photopharmacology, offering precise spatiotemporal control over H3R activity. This document provides a comprehensive overview of its binding affinity, photoswitchable properties, and the experimental methodologies employed in its initial characterization, serving as a valuable resource for researchers in pharmacology and drug development.
Introduction
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Its role in various neurological and psychiatric disorders has made it an attractive target for drug discovery. Photopharmacology, a field that utilizes light to control the activity of drugs, offers a powerful approach to dissect the complex roles of receptors like the H3R with high spatiotemporal precision.
This compound was developed as part of a toolbox of photoswitchable antagonists for the H3R.[1] It is an azobenzene-based compound that can exist in two isomeric states, trans and cis, which can be interconverted using light of specific wavelengths. This property allows for the reversible modulation of its pharmacological activity.
Quantitative Data Summary
The initial characterization of this compound focused on its binding affinity for the human histamine H3 receptor in both its trans and cis isomeric forms. The key quantitative data are summarized in the table below.
| Isomer | Receptor | Binding Affinity (Kᵢ) | Fold Change in Affinity (cis vs. trans) |
| trans-VUF14862 | Human H₃ | 1.6 nM | >10-fold decrease |
| cis-VUF14862 | Human H₃ | >16 nM |
Table 1: Binding Affinity of this compound Isomers for the Human Histamine H3 Receptor.
Experimental Protocols
The following sections detail the key experimental methodologies used in the initial discovery and characterization of this compound.
Radioligand Binding Assay
The binding affinity of this compound for the human histamine H3 receptor was determined using a competitive radioligand binding assay.
Materials:
-
Membranes: HEK-293T cell membranes stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Clobenpropit.
-
Test Compound: this compound (in its trans and photo-stationary state enriched in the cis-isomer).
Procedure:
-
HEK-293T cells expressing the hH3R were cultured and harvested.
-
Cell membranes were prepared by homogenization and centrifugation.
-
For the binding assay, cell membranes were incubated with a fixed concentration of [³H]-NAMH and varying concentrations of the competitor ligand (this compound).
-
To assess the binding of the cis-isomer, solutions of this compound were irradiated with 360 nm light to reach a photo-stationary state (PSS) with a high proportion of the cis-isomer.
-
Incubations were carried out at 25°C for 2 hours to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Competition binding data were analyzed using non-linear regression to determine the inhibition constant (Kᵢ) values.
Photochemical Characterization
The photoswitchable properties of this compound were characterized by UV-Vis spectroscopy.
Procedure:
-
A solution of this compound in a suitable solvent (e.g., DMSO or buffer) was prepared.
-
The initial absorption spectrum of the predominantly trans-isomer was recorded.
-
The solution was then irradiated with UV light (e.g., 360 nm) to induce isomerization to the cis-form.
-
Absorption spectra were recorded at different time points during irradiation until a photo-stationary state (PSS) was reached, where the ratio of trans to cis isomers becomes constant.
-
To revert to the trans-isomer, the solution was irradiated with light of a longer wavelength (e.g., >400 nm) or allowed to thermally relax in the dark.
-
The thermal stability of the cis-isomer was assessed by monitoring the spectral changes over time in the dark at a defined temperature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experiments.
Caption: Mechanism of action of this compound at the H3R.
References
VUF14862: A Technical Guide to Solubility and Stability for Drug Development Professionals
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
VUF14862 is a photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R), offering spatiotemporal control over H3R signaling in research applications. As a stable and fatigue-resistant molecule, its utility in experimental settings is significant. This technical guide provides a comprehensive overview of the known solubility and stability properties of this compound. Due to the limited publicly available quantitative data, this document also furnishes detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings. Furthermore, this guide outlines the H3R signaling pathway and presents a logical workflow for the preparation and experimental use of this compound, ensuring optimal handling and application for reliable and reproducible results.
Introduction
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its photoswitchable nature allows for precise control of its antagonist activity using light, making it a powerful asset in neuroscience research. The trans-isomer of this compound has a lower affinity for H3R, while irradiation with light at approximately 360 nm converts it to the cis-isomer, which exhibits a significantly higher binding affinity. This reversible isomerization enables researchers to turn the antagonist "on" and "off" with high temporal and spatial resolution.
Understanding the solubility and stability of this compound is paramount for its effective use in in vitro and in vivo studies. Proper dissolution and the maintenance of isomeric integrity are critical for accurate and reproducible experimental outcomes. This guide aims to provide a central resource on these properties.
Solubility of this compound
Currently, specific quantitative solubility data for this compound in common laboratory solvents is not extensively published. Commercial suppliers often recommend storage as a solid and preparation of fresh solutions for experimental use. The Certificate of Analysis for a given batch of this compound may contain some solubility information, and it is best practice to consult this document.
General Solubility Profile
Based on the chemical structure of this compound and the general properties of similar small molecules, a qualitative solubility profile can be inferred. It is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol, and poorly soluble in aqueous solutions.
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data, the following generalized protocol, based on the shake-flask method, can be employed.
Table 1: Experimental Protocol for Solubility Determination
| Step | Procedure | Details |
| 1 | Preparation of Saturated Solution | Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, phosphate-buffered saline) in a sealed vial. |
| 2 | Equilibration | Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. |
| 3 | Separation of Undissolved Solid | Centrifuge the saturated solution to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. |
| 4 | Quantification | Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. |
| 5 | Data Analysis | The determined concentration represents the solubility of this compound in the tested solvent at the specified temperature. |
Stability of this compound
Factors Affecting Stability
Several factors can influence the stability of this compound in experimental settings:
-
Temperature: Elevated temperatures can promote thermal relaxation from the higher-energy cis-isomer back to the trans-isomer and may also lead to chemical degradation over time.
-
Light: Exposure to ambient light, particularly in the UV spectrum, can cause unintended photoisomerization.
-
Solvent: The choice of solvent can impact the rate of thermal relaxation and the overall chemical stability.
-
pH: The pH of aqueous solutions may affect the stability of the compound.
Experimental Protocol for Assessing Photostability
The following protocol provides a framework for evaluating the photostability and thermal relaxation of this compound.
Table 2: Experimental Protocol for Stability Assessment
| Step | Procedure | Details |
| 1 | Solution Preparation | Prepare a solution of this compound in the desired solvent at a known concentration. |
| 2 | Initial Isomeric State | Keep the solution in the dark to ensure it is predominantly in the trans-isomeric state. Obtain an initial absorbance spectrum using a UV-Vis spectrophotometer. |
| 3 | Photoisomerization | Irradiate the solution with a light source at ~360 nm to induce isomerization to the cis state. Monitor the change in the absorbance spectrum until a photostationary state is reached. |
| 4 | Thermal Relaxation Study | Store the solution containing the cis-isomer in the dark at a specific temperature. Periodically measure the absorbance spectrum to monitor the thermal relaxation back to the trans state. |
| 5 | Photoswitching Fatigue Study | Subject the solution to multiple cycles of photoisomerization (e.g., 360 nm light followed by visible light to revert to the trans state). Monitor for any changes in the absorbance spectra after each cycle to assess for degradation. |
| 6 | Data Analysis | Calculate the half-life of the cis-isomer at the tested temperature to quantify thermal stability. Assess the percentage of recovery of the initial trans-isomer spectrum after multiple photoswitching cycles to determine fatigue resistance. |
This compound in the Context of H3R Signaling
This compound exerts its effect by antagonizing the histamine H3 receptor. H3R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3R activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Caption: Histamine H3 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow for this compound
A logical and systematic workflow is essential for obtaining reliable data when using this compound. The following diagram outlines the key steps from compound preparation to experimental application.
Caption: Recommended experimental workflow for the preparation and use of this compound.
Conclusion
This compound is a powerful tool for the precise control of H3R signaling. While specific quantitative data on its solubility and stability are not widely published, this guide provides researchers with the necessary framework to determine these parameters for their specific experimental conditions. By following the outlined protocols and workflows, scientists can ensure the effective and reproducible application of this compound, thereby maximizing its potential in advancing our understanding of H3R biology. It is strongly recommended that researchers consult the Certificate of Analysis for their specific batch of this compound and perform their own validation experiments as part of good laboratory practice.
References
VUF14862: A Technical Guide to its Binding Affinity and Kinetics at the Histamine H₃ Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF14862 is a photoswitchable antagonist of the histamine (B1213489) H₃ receptor (H₃R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a photopharmacological tool, this compound allows for the spatiotemporal control of H₃R activity using light, making it a valuable asset for studying the physiological roles of this receptor. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, compiled from published research.
Binding Affinity of this compound
This compound is an azobenzene-based compound that exists as two photoisomers: the thermodynamically stable trans-isomer and the metastable cis-isomer. The binding affinity of this compound for the human histamine H₃ receptor (hH₃R) is dependent on its isomeric state, with illumination at specific wavelengths inducing a significant shift in affinity. This photoswitchable behavior is the cornerstone of its utility in research.
The binding affinity of the trans and cis isomers of this compound for the hH₃R has been determined through radioligand competition binding assays. The key findings indicate that the cis-isomer exhibits a markedly higher affinity for the receptor compared to the trans-isomer. Upon irradiation with 360 nm light, which favors the formation of the cis-isomer, the affinity of this compound for the H₃R increases by over 10-fold.
Table 1: Binding Affinity (Kᵢ) of this compound Isomers for the Human Histamine H₃ Receptor
| Isomer | Illumination | Kᵢ (nM) | pKᵢ |
| trans-VUF14862 | Dark | 130 | 6.9 |
| cis-VUF14862 | 360 nm light | 10 | 8.0 |
Data are derived from competition binding assays using [³H]-Nα-methylhistamine as the radioligand and membranes from HEK293T cells stably expressing the human H₃ receptor.
Kinetics of this compound Binding
Currently, detailed kinetic parameters such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒff) for the individual isomers of this compound at the histamine H₃ receptor are not extensively reported in publicly available literature. These parameters are crucial for a complete understanding of the compound's interaction with the receptor over time. Further investigation, potentially through techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays, would be required to fully elucidate the binding kinetics of both the trans and cis isomers.
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity of this compound.
Radioligand Competition Binding Assay
This assay is performed to determine the inhibitory constant (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the H₃R.
Workflow for Radioligand Competition Binding Assay
Caption: Workflow for determining this compound binding affinity.
Materials:
-
Membranes from HEK293T cells stably expressing the human H₃ receptor.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Non-specific binding control: 10 µM clobenpropit.
-
This compound stock solutions (for trans and cis isomers).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
HEK293T cells expressing hH₃R are harvested and homogenized in ice-cold buffer.
-
The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in assay buffer.
-
-
Photoisomerization:
-
To obtain the cis-isomer, a solution of this compound is illuminated with 360 nm light to reach a photostationary state. The trans-isomer is kept in the dark.
-
-
Assay Incubation:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Nα-methylhistamine and varying concentrations of either trans- or cis-VUF14862.
-
Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a saturating concentration of clobenpropit.
-
Incubation is typically carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Filters are washed with ice-cold assay buffer.
-
Scintillation cocktail is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Histamine H₃ Receptor Signaling Pathway
This compound, as an antagonist, blocks the constitutive activity and/or agonist-induced signaling of the H₃R. The H₃R primarily couples to the Gαi/o family of G-proteins. Activation of the H₃R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate the activity of other effectors, such as ion channels.
Histamine H₃ Receptor Signaling Cascade
Caption: Simplified H₃R Gαi/o-mediated signaling pathway.
Conclusion
This compound is a potent and photoswitchable antagonist of the histamine H₃ receptor. Its defining characteristic is the light-dependent modulation of its binding affinity, with the cis-isomer displaying significantly higher affinity than the trans-isomer. This property, coupled with its reversible nature, makes this compound an invaluable tool for the precise control of H₃R function in various experimental settings. The methodologies outlined in this guide provide a framework for the characterization of this compound and other photopharmacological agents, aiding in the advancement of research into GPCR signaling and drug discovery.
Unveiling the Novelty of VUF14862's Core Scaffold: A Technical Guide for Drug Discovery Professionals
An in-depth analysis of the photoswitchable antagonist for the histamine (B1213489) H3 receptor, VUF14862, reveals a novel core scaffold poised to advance photopharmacology and GPCR-targeted drug discovery. This technical guide provides a comprehensive overview of its structure, synthesis, biological activity, and the innovative nature of its molecular framework, intended for researchers, scientists, and drug development professionals.
This compound is a potent and selective photoswitchable antagonist for the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. Its unique ability to undergo reversible photoisomerization allows for precise spatiotemporal control of H3R activity, making it a valuable tool for studying histaminergic signaling and a promising lead for novel therapeutic strategies. At the heart of this compound's functionality is its core scaffold, a carefully engineered molecular architecture that combines an azobenzene (B91143) photoswitch with specific pharmacophoric elements for H3R recognition.
The Core Scaffold of this compound
The chemical structure of this compound, systematically named (3-((4-(trans-3-(piperidin-1-yl)cyclobutoxy)phenyl)diazenyl)phenyl)(pyrrolidin-1-yl)methanone, reveals a multi-component scaffold. The central feature is the azobenzene moiety, a well-established photoresponsive unit that can isomerize between a thermally stable trans configuration and a metastable cis configuration upon irradiation with light of specific wavelengths. This photoisomerization is the basis for its photoswitchable pharmacology.
One phenyl ring of the azobenzene is substituted with a pyrrolidinyl-methanone group. The other phenyl ring is linked via an ether to a trans-3-(piperidin-1-yl)cyclobutoxy moiety. This latter component is a crucial and innovative feature of the this compound scaffold. The piperidine (B6355638) ring is a common pharmacophore in many histamine H3 receptor antagonists, known to interact with key residues in the receptor's binding pocket. The cyclobutane (B1203170) ring acts as a rigid linker, holding the piperidine in a specific orientation relative to the azobenzene core.
Novelty of the Core Scaffold
The novelty of this compound's core scaffold lies in the unique combination of the azobenzene photoswitch with the trans-3-(piperidin-1-yl)cyclobutoxy group for targeting the histamine H3 receptor. While azobenzene has been incorporated into various ligands to create photoswitchable molecules, and piperidine is a known H3R pharmacophore, their specific linkage via a cyclobutoxy group in this arrangement appears to be unprecedented in the public domain for H3R antagonists.
A review of the scientific literature and patent databases prior to the disclosure of this compound does not reveal the use of this specific scaffold for histamine H3 receptor modulation. Previous efforts in developing photoswitchable H3R ligands have explored different structural motifs. The strategic placement of the rigid cyclobutane linker in this compound likely contributes to its high affinity and selectivity by presenting the piperidine moiety in an optimal orientation for binding to the H3R. This innovative design distinguishes this compound from other known H3R antagonists and photoswitchable GPCR ligands.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its isomers, as reported in the primary literature.
| Compound | Isomer | Binding Affinity (pKi) for hH3R |
| This compound | trans | 8.76 |
| This compound | cis | 7.71 |
| Parameter | Value |
| Wavelength for trans-to-cis isomerization | ~360 nm |
| Wavelength for cis-to-trans isomerization | ~434 nm |
| Thermal half-life of the cis-isomer | Long (stable for extended periods in the dark) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
The synthesis of this compound involves a multi-step sequence, with the key steps being the formation of the azobenzene core and the attachment of the cyclobutoxy-piperidine side chain. A detailed, step-by-step protocol can be found in the supplementary information of Hauwert et al., J. Am. Chem. Soc.2018 , 140 (12), 4232–4243. The general synthetic strategy is outlined below:
-
Synthesis of the Azobenzene Core: This is typically achieved through a Mills reaction or similar azo-coupling methods, starting from appropriately substituted anilines and nitrosobenzenes.
-
Synthesis of the Cyclobutoxy-Piperidine Moiety: The key intermediate, trans-3-(piperidin-1-yl)cyclobutanol, is synthesized and then coupled to the azobenzene core via a Williamson ether synthesis or a Mitsunobu reaction.
-
Final Assembly: The final molecule is assembled by coupling the pyrrolidinyl-methanone group to the other end of the azobenzene core.
Radioligand Binding Assay for Histamine H3 Receptor
This assay is used to determine the binding affinity of this compound for the human histamine H3 receptor (hH3R).
Materials:
-
Membranes from HEK293 cells stably expressing the hH3R.
-
[³H]-Nα-methylhistamine (radioligand).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM clobenpropit.
-
Glass fiber filters.
-
Scintillation cocktail.
Protocol:
-
Incubate the cell membranes with various concentrations of the test compound (this compound) and a fixed concentration of [³H]-Nα-methylhistamine in the assay buffer.
-
For photoisomerization studies, pre-irradiate the test compound solution with the appropriate wavelength of light before adding it to the assay mixture.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to act as an antagonist by inhibiting agonist-stimulated G-protein activation.
Materials:
-
Membranes from cells expressing the hH3R.
-
[³⁵S]GTPγS.
-
GDP.
-
Histamine (agonist).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
Protocol:
-
Pre-incubate the cell membranes with the test compound (this compound) and GDP in the assay buffer.
-
Initiate the reaction by adding the agonist (histamine) and [³⁵S]GTPγS.
-
Incubate the mixture at 30°C to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the potency of the antagonist by measuring the inhibition of the agonist-stimulated [³⁵S]GTPγS binding.
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the histamine H3 receptor.
Experimental Workflow for this compound Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Logical Relationship of this compound's Core Scaffold Components
Caption: Key structural components of the this compound scaffold.
VUF14862: A Photoswitchable Antagonist for Spatiotemporal Control of the Histamine H3 Receptor
A Technical Guide for Drug Development Professionals and Researchers
Executive Summary
VUF14862 is a novel, stable, and fatigue-resistant photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R). As a member of a bidirectional antagonist toolbox, this compound, alongside its counterpart VUF14738, offers unprecedented spatiotemporal control over H3R signaling. Upon irradiation with 360 nm light, this compound undergoes photoisomerization, resulting in a greater than 10-fold decrease in its binding affinity for the H3R. This unique characteristic positions this compound as a powerful research tool for dissecting the complex roles of H3R in various physiological and pathological processes. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its application, and an exploration of its therapeutic potential based on the established roles of H3R antagonism.
Introduction: The Therapeutic Potential of Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS). It plays a crucial role in regulating the release of histamine and other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Consequently, H3R antagonists have emerged as promising therapeutic agents for a range of neurological and psychiatric disorders. By blocking the inhibitory effect of the H3R, these antagonists enhance the release of key neurotransmitters, leading to potential benefits in:
-
Cognitive Disorders: Improving learning and memory in conditions like Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD).
-
Sleep-Wake Disorders: Promoting wakefulness in disorders such as narcolepsy.
-
Schizophrenia: Addressing the negative and cognitive symptoms of the disease.
The development of photoswitchable ligands like this compound provides a novel approach to H3R-targeted therapies, allowing for precise, light-inducible modulation of receptor activity in specific tissues and at specific times, thereby minimizing off-target effects.
This compound: Mechanism of Action and Quantitative Data
This compound is an azobenzene-based compound that exists in two isomeric states: a thermodynamically stable trans-isomer and a metastable cis-isomer. The trans-isomer exhibits a higher binding affinity for the H3R. Upon irradiation with 360 nm light, the azobenzene (B91143) moiety undergoes a conformational change to the cis-isomer, leading to a significant reduction in its ability to bind to and antagonize the H3R. This process is reversible, with the cis-isomer thermally relaxing back to the trans-isomer over time or the process being accelerated by irradiation with light of a different wavelength.
Quantitative Pharmacological Data
The binding affinities of this compound and its counterpart VUF14738 for the human histamine H3 receptor were determined using radioligand competition binding assays. The data are summarized in the table below.
| Compound | Isomeric State | pKi (mean ± SEM) | Ki (nM) | Fold Shift (cis vs. trans) |
| This compound | trans | 8.0 ± 0.1 | 10 | 11.2 ↓ |
| cis | 6.95 ± 0.05 | 112 | ||
| VUF14738 | trans | 7.1 ± 0.1 | 79 | 13.5 ↑ |
| cis | 8.2 ± 0.1 | 6.3 |
pKi is the negative logarithm of the inhibition constant (Ki). Data sourced from Hauwert NJ, et al. J Am Chem Soc. 2018.
Experimental Protocols
The following sections provide detailed methodologies for the characterization and application of this compound.
Radioligand Competition Binding Assay
This protocol describes the determination of the binding affinity of this compound for the human histamine H3 receptor.
Materials:
-
HEK-293T cells stably expressing the human histamine H3 receptor.
-
[³H]-Nα-methylhistamine (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK-293T cells expressing the H3R.
-
In a 96-well plate, add a fixed concentration of [³H]-Nα-methylhistamine and varying concentrations of this compound (for competition curve).
-
For photoswitching experiments, pre-irradiate the this compound solutions with 360 nm light to enrich the cis-isomer population.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., unlabeled Nα-methylhistamine).
-
Data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines the functional characterization of this compound's antagonist activity at the H3R.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human histamine H3 receptor and G-protein-activated inwardly rectifying potassium (GIRK) channels.
-
Histamine (agonist).
-
This compound.
-
ND96 solution (oocyte recording solution).
-
Two-electrode voltage clamp setup.
-
Light source for photoisomerization (e.g., 360 nm LED).
Procedure:
-
Inject Xenopus oocytes with cRNA for both the human H3R and GIRK channels.
-
Incubate the oocytes for 3-5 days to allow for protein expression.
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Clamp the oocyte membrane potential at -80 mV.
-
Apply histamine to activate the H3R, which in turn activates the co-expressed GIRK channels, leading to a measurable inward potassium current.
-
To test the antagonist effect of this compound, perfuse the oocyte with a solution containing both histamine and the trans-isomer of this compound. This should inhibit the histamine-induced current.
-
To demonstrate photoswitching, irradiate the oocyte with 360 nm light while perfusing with the this compound and histamine solution. The conversion of this compound to the lower-affinity cis-isomer should lead to a recovery of the histamine-induced current, indicating a reduction in H3R antagonism.
-
The process can be reversed by allowing for thermal relaxation back to the trans-isomer or by irradiating with a different wavelength of light that favors the trans state.
Visualizations: Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
Caption: Signaling pathway of the histamine H3 autoreceptor and its inhibition by this compound.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for the characterization of this compound's therapeutic potential.
Future Directions and Therapeutic Outlook
This compound represents a significant advancement in the field of photopharmacology and histamine receptor research. Its ability to act as a photoswitchable antagonist opens up new avenues for investigating the precise roles of H3R in neural circuits and behavior. Future research should focus on:
-
In Vivo Studies: To date, the in vivo efficacy of this compound has not been extensively reported. Studies in animal models of cognitive and sleep disorders are necessary to validate its therapeutic potential. These studies would involve localized delivery of this compound to specific brain regions, followed by light activation to assess its effects on behavior and neurochemistry.
-
Optimization of Photoswitching Properties: Further medicinal chemistry efforts could lead to the development of this compound analogs with improved photoswitching properties, such as shifting the activation wavelength to the visible or near-infrared spectrum for deeper tissue penetration.
-
Combination Therapies: Exploring the synergistic effects of this compound-mediated H3R antagonism with other therapeutic agents could lead to more effective treatment strategies for complex neurological disorders.
Methodological & Application
Application Notes and Protocols for Histamine H4 Receptor Antagonists in Cell-Based Assays
A Note on VUF14862: Extensive searches for the specific compound "this compound" did not yield any publicly available experimental protocols or data. The following application notes and protocols are based on well-characterized histamine (B1213489) H4 receptor (H4R) antagonists and agonists, such as VUF6002 and JNJ7777120, and are intended to serve as a comprehensive guide for researchers working with similar compounds targeting the H4 receptor.
These protocols are designed for researchers, scientists, and drug development professionals investigating the pharmacological effects of H4R antagonists in cellular models.
Introduction
The histamine H4 receptor is the most recently identified histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[1][2] This expression pattern implicates the H4R as a key modulator of immune and inflammatory responses, making it an attractive therapeutic target for a range of disorders such as allergic rhinitis, asthma, and atopic dermatitis.[1][2] H4R antagonists are valuable research tools to investigate the physiological and pathophysiological roles of this receptor.
Data Presentation
The following table summarizes representative in vitro pharmacological data for a selective H4R antagonist, VUF6002 (also known as JNJ10191584).[1]
| Parameter | Species | Cell Line/Tissue | Value |
| Kᵢ (H4R) | Human | CHO cells | 26 nM |
| Kᵢ (H3R) | Human | CHO cells | 14.1 µM |
| IC₅₀ (Eosinophil Chemotaxis) | Human | Primary eosinophils | 530 nM |
| IC₅₀ (Mast Cell Chemotaxis) | Human | Primary mast cells | 138 nM |
Signaling Pathway
Activation of the histamine H4 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] The Gβγ subunit can activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][4] These signaling events ultimately lead to cellular responses such as chemotaxis and cytokine release.[1] H4R antagonists block the initial activation of the receptor by histamine.
Experimental Protocols
Mast Cell Chemotaxis Assay
This protocol describes a method to assess the functional antagonism of an H4R antagonist on histamine-induced mast cell chemotaxis.
Objective: To determine the inhibitory concentration (IC₅₀) of an H4R antagonist on histamine-induced chemotaxis of mast cells.
Materials:
-
Isolated primary mast cells (e.g., bone marrow-derived mast cells - BMMCs) or a suitable mast cell line.
-
Chemotaxis chambers (e.g., Boyden chambers or multi-well Transwell plates with a 5 µm pore size polycarbonate membrane).[1]
-
Histamine (Chemoattractant).
-
H4R antagonist (Test compound).
-
Assay medium: RPMI-1640 with 0.5% BSA.[1]
-
Cell staining and counting reagents.
Procedure:
-
Culture mast cells in an appropriate medium.
-
Prepare a stock solution of the H4R antagonist in a suitable solvent (e.g., DMSO).
-
Pre-incubate the mast cells with varying concentrations of the H4R antagonist (e.g., 1 nM to 10 µM) for 10-30 minutes at 37°C.[5] A vehicle control (e.g., DMSO) should be included.
-
Place histamine (typically 10 µM) in the lower chamber of the chemotaxis plate to act as the chemoattractant.[5]
-
Add the pre-incubated mast cells to the upper chamber of the chemotaxis plate.
-
Incubate the plate at 37°C in a humidified incubator for 3-4 hours to allow for cell migration.[5]
-
After incubation, carefully remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
Plot the concentration of the antagonist against the percentage of inhibition of cell migration to determine the IC₅₀ value.
Intracellular Calcium Mobilization Assay
This protocol describes a method to assess the functional antagonism of an H4R antagonist on histamine-induced intracellular calcium mobilization.
Objective: To determine the inhibitory effect of an H4R antagonist on histamine-induced intracellular calcium mobilization in cells expressing the H4 receptor.
Materials:
-
A cell line stably or transiently expressing the human H4 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
96-well black-walled, clear-bottom cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[4]
-
Probenecid (B1678239) (to prevent dye leakage).
-
H4R antagonist (Test compound).
-
Histamine (Agonist).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[4]
Procedure:
-
Seed the H4R-expressing cells into a 96-well plate and culture overnight to form a confluent monolayer.
-
Prepare the dye loading buffer containing the calcium-sensitive fluorescent dye and probenecid according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the dye loading buffer.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
During the incubation, prepare serial dilutions of the H4R antagonist and a stock solution of histamine.
-
After incubation, add varying concentrations of the H4R antagonist to the respective wells and incubate for an additional 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the histamine solution into the wells to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the concentration-dependent inhibition of the histamine response by the H4R antagonist and calculate the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. The histamine H₄ receptor: targeting inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for VUF14862 (VUF8430) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the effective dosing of VUF14862, also known as VUF8430, a potent and selective histamine (B1213489) H4 receptor (H4R) agonist, in various animal models. This compound also exhibits some affinity for the histamine H3 receptor (H3R).[1][2]
Compound Information
| Compound Name | This compound / VUF8430 |
| IUPAC Name | 2-(2-Guanidinoethyl)isothiourea |
| CAS Number | 100130-32-3 (dihydrobromide) |
| Molecular Formula | C4H11N5S (Free base) |
| Molecular Weight | 161.23 g/mol (Free base) |
| Mechanism of Action | Potent histamine H4 receptor full agonist.[1] Also shows moderate affinity and full agonist activity at the histamine H3 receptor.[1][3] It has negligible affinity for H1 and H2 receptors.[2] |
In Vitro Receptor Binding Affinities and Potencies
This compound has been characterized across different species, showing variations in receptor affinity and potency. This information is crucial for selecting appropriate animal models and interpreting data.
| Receptor | Species | Assay Type | Value | Reference |
| H4R | Human | Ki (nM) | 31.6 | [4] |
| H4R | Human | pEC50 | 7.3 | [1] |
| H4R | Rat | pKi | 6.9 | [3] |
| H4R | Mouse | pKi | Lower than human | [1][3] |
| H3R | Human | pKi | 6.0 | |
| H3R | Rat | pKi | 6.5 | [3] |
| H2R | Guinea Pig | pD2 | 3.8 (weak partial agonist) | [4] |
| H1R | Human | Ki (µM) | >1 | [4] |
Recommended Dosing in Animal Models
The following tables summarize recommended starting doses for this compound in common animal models based on published studies. Researchers should optimize these doses for their specific experimental conditions and endpoints.
Rodent Models (Mouse)
| Route of Administration | Dose Range | Vehicle | Model/Application | Reference |
| Intraperitoneal (i.p.) | 10 mg/kg | Not Specified | Neuropathic Pain (CCI model) | |
| Subcutaneous (s.c.) | 10 - 30 mg/kg | Not Specified | Gastric Ulceration | |
| Intrathecal (i.t.) | 20 µ g/mouse | Saline | Neuropathic Pain (SNI model) |
Rodent Models (Rat)
| Route of Administration | Dose Range | Vehicle | Model/Application | Reference |
| Intravenous (i.v.) | 30 mg/kg (or 50 µmol/kg) | Saline | Gastric Acid Secretion | [3] |
| Intravenous (i.v.) | 1 - 100 µg/kg | Saline | Vagal Bradycardic Out-flow | |
| Not Specified | 30 mg/kg | Not Specified | HCl-induced Gastric Lesions | [4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Vehicle Selection: Saline is a commonly used and effective vehicle for dissolving this compound for parenteral administration.[3]
Protocol for a 1 mg/mL Stock Solution in Saline:
-
Weigh the required amount of this compound dihydrobromide.
-
Add sterile saline to achieve a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
If necessary, sterile filter the solution through a 0.22 µm syringe filter before administration.
-
Prepare fresh solutions daily for optimal activity.
Stability and Storage:
-
Solid Form: Store at -20°C for long-term stability (≥ 4 years).[4]
-
In Solution: Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light.
Intrathecal (i.t.) Administration in Mice
This protocol is adapted for the administration of this compound in a neuropathic pain model.
Materials:
-
This compound solution (e.g., 2 mg/mL in saline for a 20 µg/10 µL dose)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave a small area of fur over the lumbar region of the spine.
-
Position the mouse on a padded surface, flexing the spine to open the intervertebral spaces.
-
Identify the injection site between the L5 and L6 vertebrae by palpating the iliac crests.
-
Disinfect the injection site with 70% ethanol.
-
Carefully insert the 30-gauge needle into the intervertebral space at a slight angle. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
-
Slowly inject the this compound solution (e.g., 10 µL for a 20 µg dose).
-
Withdraw the needle and monitor the animal for recovery from anesthesia.
Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling Pathway
Caption: this compound activates the H4R, leading to downstream signaling.
Experimental Workflow for In Vivo Dosing Studies
Caption: General workflow for conducting in vivo studies with this compound.
Disclaimer: These protocols and application notes are intended for research purposes only and should be performed by qualified personnel. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Doses should be optimized for each specific experimental model and design.
References
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Standard Operating Procedure for VUF14862 Solution Preparation
Ref: VUF14862-SOP-20251209
Version: 1.0
Introduction
This document provides a detailed standard operating procedure (SOP) for the preparation of solutions of this compound, a photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R). This compound is a valuable tool for researchers, scientists, and drug development professionals studying H3R signaling and its role in various physiological processes. Accurate and consistent solution preparation is critical for obtaining reliable and reproducible experimental results.
Mechanism of Action: this compound is an azobenzene-based photopharmaceutical. Its two isomers, trans-VUF14862 and cis-VUF14862, which can be reversibly generated by irradiation with light of specific wavelengths, exhibit different affinities for the H3R. The trans isomer is typically the more thermodynamically stable and biologically active form. This photoswitchable nature allows for precise spatiotemporal control of H3R activity in experimental systems.
Materials and Equipment
2.1. Chemical Compound:
-
This compound (CAS: 2223023-78-5)
2.2. Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, deionized, or distilled water
-
Ethanol, absolute
-
Appropriate aqueous buffers (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), Tris-HCl)
2.3. Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Sterile microcentrifuge tubes or amber glass vials
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Safety Precautions
-
General Handling: this compound is a research chemical. The toxicological properties have not been fully investigated. Handle with caution and avoid direct contact with skin, eyes, and mucous membranes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound powder and its solutions.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, when preparing stock solutions from the solid compound.
-
Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.
Solution Preparation Protocols
4.1. Preparation of a 10 mM Stock Solution in DMSO
This is the recommended solvent for preparing high-concentration stock solutions of this compound.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.326 mg of this compound (Molecular Weight: 432.56 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for at least 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Ensure the solution is clear and free of any visible particulates.
-
Storage: Store the 10 mM DMSO stock solution in small aliquots at -20°C or -80°C in tightly sealed, light-protected (amber) vials to avoid repeated freeze-thaw cycles and photodegradation.
4.2. Preparation of Working Solutions
Working solutions are typically prepared by diluting the high-concentration stock solution in an appropriate aqueous buffer or cell culture medium.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the desired aqueous buffer (e.g., PBS, HBSS) or cell culture medium to achieve the final working concentration.
-
Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer while vortexing. The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.1%) to minimize solvent-induced effects on biological systems.
-
-
Mixing: Gently mix the working solution by inversion or gentle vortexing. Avoid vigorous shaking, which can cause foaming.
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.
Quantitative Data
The following table summarizes the reported pharmacological data for this compound.
| Parameter | trans-VUF14862 | cis-VUF14862 | Receptor | Assay Type | Reference |
| pKi | 8.1 ± 0.1 | 6.7 ± 0.1 | Human H3R | Radioligand Binding | Hauwert et al., 2018 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols and Visualizations
6.1. Experimental Workflow for this compound Solution Preparation
6.2. Signaling Pathway of this compound at the Histamine H3 Receptor
Application Notes and Protocols for the Quantification of VUF14862 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF14862 is a photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R), offering spatiotemporal control over H3R signaling. As a research tool and potential therapeutic agent, accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for the sensitive and selective quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted bioanalytical technique for small molecule analysis.
Due to the absence of a publicly available, validated bioanalytical method specifically for this compound, the following protocols have been adapted from established methods for other histamine H3 receptor antagonists and small molecules with similar physicochemical properties, such as those containing an imidazole (B134444) ring. These notes are intended to serve as a comprehensive guide for developing and validating a robust analytical method in your laboratory.
Principle of the Method
The analytical method described here is based on protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation, and tandem mass spectrometry for detection and quantification. An internal standard (IS) is employed to ensure accuracy and precision by correcting for variability during sample processing and analysis.
Analytical Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and wide dynamic range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.
Key Advantages:
-
High Specificity: The use of multiple reaction monitoring (MRM) allows for the selective detection of the analyte and internal standard, minimizing interference from endogenous matrix components.
-
High Sensitivity: LC-MS/MS can achieve low limits of quantification, enabling the measurement of this compound at physiologically relevant concentrations.
-
Wide Linear Dynamic Range: The method can accurately quantify this compound over a broad range of concentrations.
Data Presentation
The following table summarizes the anticipated quantitative performance of the proposed LC-MS/MS method for this compound, based on typical values for similar small molecule bioanalytical assays.
| Parameter | Expected Performance |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Protocols
Protocol 1: this compound Quantification in Rat Plasma using LC-MS/MS
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): Ciproxifan (or a stable isotope-labeled this compound, if available)
-
Rat plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
3. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and IS in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 800, and 10000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the this compound working standard solutions into blank rat plasma to prepare CC samples (e.g., 1, 2.5, 5, 10, 25, 50, 80, and 100 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 ng/mL).
4. Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (blank, CC, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
5. LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18 reversed-phase column (50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
MRM Transitions (Proposed):
-
This compound: To be determined based on the compound's mass and fragmentation pattern. A plausible precursor ion would be [M+H]+. Product ions would be identified by infusing the standard into the mass spectrometer.
-
Ciproxifan (IS): Precursor Ion [M+H]+ → Product Ion (specific transition to be optimized).
-
-
6. Data Analysis
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression.
-
Determine the concentrations of this compound in the QC and unknown samples from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound mechanism of action at the H3 receptor.
Application Notes and Protocols for High-Throughput Screening of VUF14862, a Photoswitchable Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. Additionally, it functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine. Due to its significant role in regulating neurotransmission, the H3R is a compelling therapeutic target for a variety of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).
VUF14862 is a novel, stable, and fatigue-resistant photoswitchable antagonist of the histamine H3 receptor.[1] This unique property allows for precise spatiotemporal control of H3R activity. Upon irradiation with light of a specific wavelength (e.g., 360 nm), this compound undergoes a conformational change that significantly increases its affinity for the H3R, thereby enabling researchers to turn its antagonist activity "on" at a desired time and location. This optical control makes this compound a powerful tool for dissecting H3R signaling pathways and for high-throughput screening (HTS) campaigns aimed at discovering novel H3R modulators.
These application notes provide detailed protocols for utilizing this compound in a high-throughput screening setting to identify and characterize potential H3R ligands.
Signaling Pathway of the Histamine H3 Receptor
The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of downstream effectors such as Protein Kinase A (PKA). Furthermore, H3R activation has been shown to modulate other signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. This compound, as an antagonist, blocks the binding of agonists and can also reduce the constitutive activity of the receptor (inverse agonism), thereby preventing the downstream signaling cascade.
Caption: Histamine H3 Receptor Signaling Pathway.
High-Throughput Screening Protocol using this compound
This protocol describes a competitive binding assay in a high-throughput format to identify compounds that interact with the histamine H3 receptor. The assay utilizes a known fluorescently labeled H3R ligand and measures the ability of test compounds, including the photoswitchable this compound, to displace it.
Experimental Workflow
Caption: High-Throughput Screening Workflow for this compound.
Materials and Reagents
-
Cell Membranes: Membranes from a stable cell line overexpressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Fluorescent Ligand: A high-affinity fluorescently labeled H3R ligand.
-
Test Compounds: Library of small molecules for screening.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Assay Plates: Low-volume 384-well black plates.
-
Positive Control: A known, potent H3R antagonist.
-
Negative Control: Assay buffer with DMSO.
-
Instrumentation:
-
Plate reader capable of fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Automated liquid handling system.
-
UV light source (360 nm) for photoswitching, compatible with microplates.
-
Protocol
-
Compound Plating:
-
Using an automated liquid handler, dispense test compounds, this compound, positive control, and negative control (DMSO) into the 384-well assay plates. Typically, a concentration range is used for dose-response curves.
-
-
Reagent Preparation:
-
Prepare a working solution of cell membranes expressing H3R in assay buffer.
-
Prepare a working solution of the fluorescent H3R ligand in assay buffer.
-
-
Reagent Dispensing:
-
Dispense the cell membrane suspension into all wells of the assay plate.
-
Dispense the fluorescent ligand solution into all wells.
-
-
Incubation:
-
Incubate the assay plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plates from light.
-
-
Photoswitching (for this compound-containing wells):
-
Expose the designated wells containing this compound to UV light at 360 nm for a predetermined duration to induce the conformational switch to the high-affinity state. This step should be optimized to ensure complete photoisomerization without damaging the biological reagents.
-
-
Signal Detection:
-
Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for each test compound.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a sigmoidal curve.
-
Data Presentation
Table 1: Representative High-Throughput Screening Data for H3R Antagonists
| Compound | IC50 (nM) | Assay Type | Z'-Factor | Signal-to-Background Ratio |
| This compound (dark) | >10,000 | Fluorescence Polarization | 0.78 | 12.5 |
| This compound (360 nm light) | 15.2 | Fluorescence Polarization | 0.82 | 13.1 |
| Positive Control (e.g., Pitolisant) | 8.5 | Fluorescence Polarization | 0.85 | 14.2 |
| Hit Compound A | 25.6 | Fluorescence Polarization | 0.75 | 11.8 |
| Hit Compound B | 89.1 | Fluorescence Polarization | 0.79 | 12.3 |
Table 2: Quality Control Metrics for HTS Assay
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 - 0.85 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background Ratio | >10 | Robust signal window. |
| Coefficient of Variation (CV%) of Controls | <10% | High reproducibility. |
Logical Relationship Diagram
Caption: Photoswitching Logic of this compound in HTS.
Conclusion
This compound offers an unprecedented level of control for studying the histamine H3 receptor. Its photoswitchable nature allows for the precise initiation of antagonist activity, which can be leveraged in high-throughput screening to identify novel H3R ligands with high confidence. The protocols and data presented here provide a framework for the successful implementation of this compound in drug discovery campaigns targeting the H3R. The robust and reproducible nature of the described HTS assay, as indicated by the excellent quality control metrics, ensures the reliable identification of promising hit compounds for further development.
References
Application Notes and Protocols for In-Vivo Imaging with VUF14862
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF14862 is a novel photoswitchable antagonist for the histamine (B1213489) H3 receptor (H3R), a G-protein coupled receptor predominantly expressed in the central nervous system. Its unique property of exhibiting a more than 10-fold increase in binding affinity upon irradiation with 360 nm light makes it a powerful tool for the spatiotemporal investigation of H3R signaling in living organisms.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in pre-clinical in-vivo imaging studies, enabling researchers to precisely control and visualize H3R activity.
Principle of Action
This compound exists in two isomeric states, a less active trans form and a more active cis form. The transition to the high-affinity cis state is induced by 360 nm UV light, allowing for precise spatial and temporal control of H3R antagonism. This photoswitchable characteristic can be leveraged in in-vivo imaging to study the dynamic role of H3Rs in various physiological and pathological processes. When coupled with a suitable imaging modality, such as fluorescence imaging, the distribution and binding of this compound can be visualized in real-time.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Target | Histamine H3 Receptor (H3R) | [1] |
| Molecular Weight | (Specify if available, otherwise "Not available in search results") | |
| Affinity (dark-adapted, trans) | Lower affinity state | [1] |
| Affinity (360 nm irradiated, cis) | >10-fold increased affinity | [1] |
| Excitation Wavelength (for switching) | 360 nm | [1] |
| Recommended Solvent | (Specify if available, otherwise "DMSO, followed by dilution in saline") |
Table 2: Suggested Dosing for In-Vivo Mouse Imaging
| Parameter | Recommendation |
| Animal Model | C57BL/6 mice or relevant disease model |
| Route of Administration | Intravenous (i.v.) or Intraperitoneal (i.p.) |
| Dosage Range | 1 - 10 mg/kg |
| Vehicle | Saline with <5% DMSO and <10% Solutol HS 15 |
| Injection Volume | 100 µL |
Note: Optimal dosage should be determined empirically for each specific animal model and experimental setup.
Signaling Pathway
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. It also acts as a heteroreceptor to modulate the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. This compound, in its active cis form, blocks these actions.
Caption: this compound (cis-form) antagonism of the H3 receptor signaling pathway.
Experimental Protocols
Protocol 1: In-Vivo Fluorescence Imaging of H3R Occupancy in the Mouse Brain
This protocol describes the use of a fluorescently-labeled this compound derivative for non-invasive imaging of H3R distribution and target engagement in the brain of living mice.
Materials:
-
Fluorescently-labeled this compound (e.g., this compound-Cy5)
-
Anesthesia (e.g., isoflurane)
-
Animal model (e.g., C57BL/6 mice)
-
In-vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
-
360 nm light source for photo-switching (e.g., fiber-coupled LED)
-
Stereotaxic apparatus (optional, for localized photo-switching)
-
Vehicle solution (Saline with <5% DMSO and <10% Solutol HS 15)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the imaging chamber and maintain body temperature at 37°C.
-
If a cranial window is not used, carefully remove the hair from the head to minimize light scattering and absorption.
-
-
Baseline Imaging:
-
Acquire a baseline fluorescence image of the mouse head before injecting the probe. This will be used for background subtraction.
-
-
Probe Administration:
-
Administer this compound-Cy5 via intravenous (tail vein) or intraperitoneal injection.
-
-
Dynamic Imaging (Dark-adapted state):
-
Acquire a series of fluorescence images over time (e.g., every 5 minutes for 60 minutes) to monitor the distribution and accumulation of the probe in its low-affinity trans state.
-
-
Photo-switching and Imaging (Activated state):
-
After a sufficient accumulation period (e.g., 30 minutes post-injection), irradiate the region of interest (e.g., the whole head or a specific brain region using a stereotaxically guided fiber optic) with 360 nm light for a defined period (e.g., 1-5 minutes).
-
Immediately acquire a post-irradiation fluorescence image to visualize the increased binding of the high-affinity cis-VUF14862-Cy5.
-
Continue acquiring images to monitor the signal change and the relaxation back to the trans state.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (ROI) before and after photo-switching.
-
Calculate the change in signal to determine the level of target engagement.
-
Experimental Workflow Diagram
Caption: Experimental workflow for in-vivo fluorescence imaging with this compound.
Considerations and Troubleshooting
-
Phototoxicity: High-intensity UV light can be phototoxic. It is crucial to use the lowest effective light dose for photo-switching. Control experiments should be performed to assess any potential tissue damage.
-
Probe Delivery: The blood-brain barrier permeability of this compound should be considered. If permeability is low, alternative delivery methods or structural modifications to the probe may be necessary.
-
Signal-to-Background Ratio: The use of appropriate spectral filters and background subtraction is essential for achieving a good signal-to-background ratio.
-
Anesthesia: The choice of anesthetic can influence physiological parameters and should be kept consistent throughout the study.
Conclusion
This compound represents a significant advancement for the in-vivo study of histamine H3 receptor dynamics. Its photoswitchable nature, when combined with modern imaging techniques, allows for an unprecedented level of control and precision in modulating and visualizing H3R activity. The protocols and guidelines presented here provide a framework for researchers to design and execute novel experiments to elucidate the role of H3Rs in health and disease.
References
Application Notes and Protocols for Long-Term Storage of VUF14862
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF14862 is a photoswitchable antagonist for the histamine (B1213489) H3 receptor (H3R), offering spatiotemporal control over H3R signaling.[1] As a valuable tool in research and drug development, ensuring its long-term stability and integrity is paramount for reproducible and reliable experimental outcomes. These application notes provide a comprehensive guide to the best practices for the long-term storage of this compound in both solid form and in solution. The recommendations provided are based on general best practices for the storage of small molecules and photoswitchable compounds, as specific long-term stability data for this compound is not extensively published.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₃₂N₄O₂ |
| Molecular Weight | 432.56 g/mol |
| Appearance | Solid (powder) |
| Target | Histamine H3 Receptor (H3R) |
| Key Feature | Photoswitchable Antagonist |
Recommended Long-Term Storage Conditions
Proper storage is critical to prevent degradation and maintain the activity of this compound. The following conditions are recommended for long-term storage.
Solid Form
For long-term storage, solid this compound should be stored in a tightly sealed container at low temperatures, protected from light and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and preserves long-term stability. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the risk of oxidative degradation. |
| Light Exposure | Stored in the dark (amber vials) | As a photoswitchable compound, this compound is inherently light-sensitive. Protection from light prevents unintended isomerization or degradation. |
| Moisture | Store in a desiccator | Prevents hydrolysis and maintains the integrity of the solid compound. |
| Container | Tightly sealed, amber glass vials | Prevents contamination and degradation from light and moisture. |
Stock Solutions
It is highly recommended to prepare high-concentration stock solutions and store them in single-use aliquots to avoid repeated freeze-thaw cycles.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | This compound is soluble in DMSO. Using an anhydrous grade minimizes water content, reducing the risk of hydrolysis. |
| Concentration | ≥ 10 mM | Higher concentrations can sometimes improve stability in solution. |
| Temperature | -80°C | Provides optimal long-term stability for solutions. -20°C is acceptable for shorter-term storage (weeks to months). |
| Aliquoting | Single-use volumes (e.g., 10-50 µL) | Minimizes freeze-thaw cycles which can lead to compound degradation and precipitation. |
| Container | Cryogenic vials with secure seals | Prevents evaporation of the solvent and contamination. |
Histamine H3 Receptor (H3R) Signaling Pathway
This compound acts as an antagonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR). Understanding its mechanism of action requires knowledge of the H3R signaling cascade. The diagram below illustrates the key signaling pathways modulated by H3R activation. As an antagonist, this compound will inhibit these pathways.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocol: Long-Term Stability Assessment of this compound
This protocol outlines a general procedure for assessing the long-term stability of this compound in both solid and solution forms. It is recommended to adapt this protocol based on specific experimental needs and available analytical instrumentation.
Objective
To determine the stability of this compound over an extended period under recommended storage conditions.
Materials
-
This compound (solid)
-
Anhydrous DMSO
-
Amber glass vials
-
Cryogenic vials
-
HPLC or UPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradation products)
-
Analytical balance
-
Calibrated pipettes
-
Temperature and humidity-controlled storage chambers (-80°C, -20°C, 4°C, 25°C/60% RH)
-
Photostability chamber
Experimental Workflow
Caption: Workflow for this compound Stability Assessment.
Detailed Procedure
-
Sample Preparation (T=0):
-
Solid Samples: Aliquot approximately 1-5 mg of solid this compound into individual amber glass vials for each time point and storage condition.
-
Solution Samples: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot into single-use cryogenic vials for each time point and storage condition.
-
-
Initial Analysis (T=0):
-
Analyze one solid and one solution aliquot immediately after preparation to establish the baseline (T=0) purity and concentration.
-
Develop a stability-indicating HPLC/UPLC method capable of separating this compound from potential degradation products.
-
Record the peak area and retention time of the this compound peak.
-
-
Storage:
-
Place the prepared aliquots in the designated storage chambers under the conditions outlined in the table below.
-
| Condition | Temperature | Relative Humidity | Light |
| Long-Term | -80°C | N/A | Dark |
| -20°C | N/A | Dark | |
| 4°C | N/A | Dark | |
| Accelerated | 25°C | 60% | Dark |
| Photostability | 25°C | 60% | Controlled light exposure (ICH Q1B) |
-
Time Point Analysis:
-
At each scheduled time point (e.g., 1, 3, 6, 9, 12, 18, and 24 months), retrieve one aliquot from each storage condition.
-
For solid samples, dissolve in an appropriate solvent to the desired concentration immediately before analysis.
-
For solution samples, thaw the aliquot and analyze directly.
-
Analyze the samples using the established stability-indicating HPLC/UPLC method.
-
-
Data Analysis:
-
Compare the purity (peak area percentage) of this compound at each time point to the T=0 value.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point.
-
A significant change is typically defined as a >5% loss in purity or the appearance of a significant degradation product.
-
Summary of Stability Assessment Parameters
The following table summarizes the key parameters to be evaluated during the long-term stability study of this compound.
| Parameter | Method | Acceptance Criteria (Example) |
| Appearance | Visual Inspection | No change in color or physical state. |
| Purity | HPLC/UPLC-UV | ≥ 95% of initial purity. |
| Degradation Products | HPLC/UPLC-UV | No single degradation product > 0.5%. Total degradation products < 1.0%. |
| Concentration (for solutions) | HPLC/UPLC-UV | 90-110% of initial concentration. |
Conclusion
The long-term stability of this compound is crucial for its effective use in research and development. By adhering to the storage conditions and protocols outlined in these application notes, researchers can minimize degradation and ensure the integrity and reliability of their experimental results. It is strongly recommended to perform in-house stability studies to establish a definitive shelf-life for this compound under specific laboratory conditions.
References
Application of VUF14862 in Organoid Culture Systems: A Hypothetical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF14862 is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin.[1][2] Emerging evidence suggests the expression and functional role of H4R in non-immune cells, including intestinal epithelial cells.[3][4] Given the increasing use of organoid technology to model organ physiology and disease, this compound presents a valuable pharmacological tool to investigate the specific roles of H4R signaling in a complex, three-dimensional cellular environment that mimics in vivo conditions.
This document provides a set of hypothetical application notes and protocols for the use of this compound in organoid culture systems, with a primary focus on intestinal organoids due to the existing preliminary evidence of H4R expression and function in the gut epithelium.[3] These guidelines are intended to serve as a foundational framework for researchers aiming to explore the impact of H4R activation on organoid development, function, and pathophysiology.
Potential Applications of this compound in Intestinal Organoid Systems
-
Investigation of Epithelial Barrier Function: Studies suggest that histamine may modulate the integrity of the intestinal epithelial barrier via H4R.[3] this compound can be used to specifically probe the effects of H4R activation on barrier permeability in colonoids.
-
Modeling Inflammatory Responses: As H4R is a key player in inflammation, this compound can be utilized in co-culture models of intestinal organoids with immune cells (e.g., mast cells, T cells) to dissect the role of epithelial H4R signaling in the context of inflammatory bowel disease (IBD) or other inflammatory conditions.
-
Drug Screening and Development: For compounds targeting H4R, intestinal organoids treated with this compound can serve as a physiologically relevant in vitro model to assess the efficacy and potential off-target effects of novel H4R antagonists.
-
Cell Differentiation and Lineage Specification: The influence of H4R activation on the differentiation of various intestinal epithelial cell types (e.g., goblet cells, Paneth cells) can be examined by treating organoids with this compound.
Quantitative Data Summary: Hypothetical Experimental Parameters
The following table summarizes potential experimental parameters for the application of this compound in human intestinal organoid cultures. These values are derived from the known in vitro potency of this compound and general organoid culture protocols. Optimization will be required for specific organoid lines and experimental questions.
| Parameter | Recommended Range/Value | Rationale/Reference |
| Organoid Type | Human Colonic Organoids | Evidence of H4R expression in mouse and human colonic epithelium.[3][4] |
| This compound Concentration | 10 nM - 10 µM | Based on the pEC50 of VUF 8430 (a related compound) at human H4R.[2][5] A dose-response curve is recommended. |
| Incubation Time | 24 - 72 hours | Sufficient time to observe changes in gene expression, protein levels, and functional readouts. |
| Control Groups | Vehicle (e.g., 0.1% DMSO), H4R Antagonist (e.g., JNJ7777120) + this compound | To control for solvent effects and to confirm H4R-specific effects.[3] |
| Primary Readouts | Transepithelial Electrical Resistance (TEER), FITC-Dextran Permeability Assay | To assess epithelial barrier integrity.[3] |
| Secondary Readouts | qPCR (for inflammatory cytokines, tight junction proteins), Immunofluorescence (for protein localization), ELISA (for cytokine secretion) | To investigate the molecular mechanisms underlying the observed functional changes. |
Experimental Protocols
General Maintenance of Human Intestinal Organoids
This protocol is a standard method for the culture of human intestinal organoids and should be adapted based on the specific requirements of the organoid line.
-
Thawing Cryopreserved Organoids: Rapidly thaw a vial of organoids in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 10 mL of basal culture medium. Centrifuge at 300 x g for 5 minutes.
-
Embedding in Matrigel: Resuspend the organoid pellet in 50 µL of Matrigel on ice. Plate the Matrigel domes in the center of a pre-warmed 24-well plate.
-
Polymerization and Culture: Incubate the plate at 37°C for 15-30 minutes to allow the Matrigel to polymerize. Gently add 500 µL of complete organoid growth medium to each well.
-
Medium Change: Replace the medium every 2-3 days.
-
Passaging: Passage organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Matrigel.
Protocol: Assessing the Effect of this compound on Intestinal Organoid Barrier Function
This protocol outlines a hypothetical experiment to determine the impact of H4R activation by this compound on the barrier integrity of human colonic organoids grown as a 2D monolayer on Transwell inserts.
-
Establishment of Organoid Monolayers:
-
Culture human colonic organoids until they are well-established with numerous budding structures.
-
Dissociate organoids into single cells or small clusters using a suitable dissociation reagent.
-
Seed the cells onto the apical side of a Matrigel-coated Transwell permeable support in a 24-well plate.
-
Culture the cells until a confluent monolayer is formed, typically for 5-7 days. Monitor monolayer formation by measuring the Transepithelial Electrical Resistance (TEER).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete organoid growth medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control if available.
-
For antagonist experiments, pre-incubate some wells with an H4R antagonist (e.g., 10 µM JNJ7777120) for 1 hour before adding this compound.
-
Replace the medium in both the apical and basolateral compartments of the Transwells with the prepared treatment media.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Measurement of Transepithelial Electrical Resistance (TEER):
-
At specified time points, measure the TEER of the organoid monolayers using an epithelial voltohmmeter.
-
Record the resistance values and calculate the TEER (in Ω·cm²) by subtracting the resistance of a blank Transwell and multiplying by the surface area of the membrane.
-
A decrease in TEER suggests a disruption of the epithelial barrier.
-
-
FITC-Dextran Permeability Assay:
-
At the end of the treatment period, replace the medium in the apical chamber with medium containing FITC-dextran (e.g., 1 mg/mL of 4 kDa FITC-dextran).
-
Incubate for 4 hours at 37°C.
-
Collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.
-
An increase in the amount of FITC-dextran in the basolateral chamber indicates increased paracellular permeability.
-
-
Data Analysis:
-
Normalize the TEER values to the initial reading for each well.
-
Compare the TEER values and FITC-dextran permeability between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound activates the H4R, leading to Gi/o-mediated inhibition of adenylyl cyclase and β-arrestin recruitment, which can activate the MAPK pathway, culminating in various cellular responses.
Caption: Experimental workflow for assessing the effect of this compound on intestinal organoid barrier function.
References
- 1. Histamine H4 receptors in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting VUF14862 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VUF14862, a photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a stable and fatigue-resistant photoswitchable G protein-coupled receptor (GPCR) antagonist that targets the histamine H3 receptor (H3R) pathway. Its affinity for H3R can be modulated with light. Upon irradiation with 360 nm light, this compound's affinity for the H3R increases by over 10-fold, allowing for spatiotemporal control of H3R signaling in research settings.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
A2: this compound has low solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1][2] For most cell-based assays, a final concentration of DMSO of 0.1% to 0.5% is well-tolerated by cells; however, it is always best to include a vehicle control in your experiments to account for any solvent effects.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in high-purity DMSO.[1][2] For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. It is recommended to warm the solution briefly (e.g., to 37°C) and vortex or sonicate to ensure the compound is fully dissolved.[1] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds.[1] Here are a few troubleshooting steps:
-
Vortexing/Sonication: Immediately after dilution, vortex or sonicate the solution to help keep the compound dissolved.[1]
-
Increase Final DMSO Concentration: If your experimental system allows, you can slightly increase the final concentration of DMSO in your aqueous solution. However, be mindful of potential solvent toxicity to your cells.
-
Use of Surfactants or Pluronic F-127: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Tween 80 or Pluronic F-127 can help to maintain the solubility of hydrophobic compounds.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Do not store dilute aqueous solutions for extended periods.
Q5: What are the optimal wavelengths of light for photoswitching this compound?
A5: this compound is an azobenzene-based photoswitchable ligand. Irradiation with light around 360 nm will drive the isomerization to the cis-isomer, which has a higher affinity for the H3R. To switch it back to the lower-affinity trans-isomer, visible light (typically >480 nm) can be used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound is not dissolving in the initial solvent. | The chosen solvent is not appropriate for this compound. | Use high-purity DMSO to prepare a stock solution.[1][2] If the compound is in a waxy or solid form that is difficult to weigh, consider dissolving the entire contents of the vial in a known volume of DMSO to create your stock solution.[1] |
| Precipitation is observed in the cell culture media after adding this compound. | The final concentration of this compound exceeds its solubility in the aqueous media. The final DMSO concentration is too low. | Ensure vigorous mixing immediately after adding the this compound stock solution to the media. Prepare the final dilution of this compound just before adding it to the cells. Consider if a slightly higher final DMSO concentration is permissible in your experiment. |
| Inconsistent or no biological effect is observed after adding this compound. | The compound may have degraded. The final concentration in the assay is too low due to insolubility. The photoswitching protocol is not optimal. | Use a fresh aliquot of the this compound stock solution. Confirm the final concentration and ensure no precipitation has occurred. Verify the wavelength and intensity of your light source for photoswitching. Run a concentration-response curve to determine the optimal working concentration. |
| Cell death or signs of toxicity are observed. | The concentration of this compound or the DMSO vehicle is too high. | Perform a toxicity assay to determine the maximum tolerated concentration of both this compound and DMSO in your specific cell line. Always include a vehicle-only control in your experiments. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the mass of this compound required to make a 10 mM stock solution.
-
Carefully weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution for several minutes to facilitate dissolution. If the compound does not fully dissolve, you can warm the tube to 37°C for a short period and vortex again.[1] Sonication can also be used to aid dissolution.[1]
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
General Protocol for a Cell-Based Assay with this compound
Materials:
-
Cells expressing the histamine H3 receptor
-
Appropriate cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Light source for photoswitching (e.g., LED or laser with appropriate wavelength)
Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and is below the toxic level for your cells (typically ≤ 0.5%).
-
Compound Addition: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Photoswitching: For experiments involving photoswitching, expose the cells to the appropriate wavelength of light (e.g., 360 nm to activate) for a defined period. The duration and intensity of the light exposure should be optimized for your specific experimental setup.
-
Incubation: Incubate the cells for the desired period to allow for the biological effect of this compound to occur.
-
Assay Readout: Perform your desired assay to measure the biological response (e.g., cAMP assay, calcium imaging, etc.).
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Histamine H3 Receptor signaling pathway.
References
Technical Support Center: Optimizing Compound X Dosage to Minimize Off-Target Effects
Disclaimer: Information on a specific compound designated "VUF14862" is not publicly available. This guide provides a general framework for optimizing the dosage of a hypothetical novel compound, "Compound X," to minimize off-target effects, based on established principles of pharmacology and drug development.
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is the difference between on-target and off-target effects?
A1: On-target effects are the desired biochemical or physiological consequences of a drug binding to its intended molecular target. In contrast, off-target effects arise from the drug binding to unintended molecules, which can lead to unforeseen side effects or toxicity. While targeted therapies are designed for specificity, off-target interactions can still occur, particularly at higher concentrations.
Q2: Why is dosage optimization crucial for minimizing off-target effects?
A2: The concentration of a compound often dictates its binding profile. At lower, optimized doses, a compound is more likely to bind selectively to its high-affinity on-target molecule. As the concentration increases, the likelihood of it binding to lower-affinity, off-target molecules also rises, leading to unwanted effects. Therefore, identifying the lowest effective dose that maximizes the on-target effect while minimizing off-target interactions is a critical step in preclinical research.
Q3: What are the initial steps to determine a starting dose for in vitro experiments?
A3: A common starting point is to perform a dose-response curve to determine the half-maximal effective concentration (EC50) for the on-target effect. The initial concentration range for this experiment is often guided by the compound's binding affinity (Kd) for its target, if known. A typical starting range might span several orders of magnitude, from nanomolar to micromolar concentrations.
Q4: How can I assess the therapeutic window of Compound X?
A4: The therapeutic window is the range of doses that produces a therapeutic response without causing significant toxicity. In vitro, this can be estimated by comparing the dose-response curve for the desired on-target effect with the dose-response curve for cytotoxicity in a relevant cell line. The ratio of the concentration that causes 50% cytotoxicity (TC50) to the EC50 for the on-target effect provides an in vitro therapeutic index, which is an indicator of the therapeutic window.
Troubleshooting Guides
Q1: My initial screening of Compound X shows high cytotoxicity even at low concentrations. What should I do?
A1:
-
Verify Compound Integrity: Ensure the compound is pure and has not degraded. Use freshly prepared solutions for your experiments.
-
Assess Assay-Specific Toxicity: The observed cytotoxicity might be an artifact of the assay itself. Try an alternative cytotoxicity assay (e.g., if you are using an MTT assay, try a neutral red uptake or LDH release assay).
-
Use a Broader Range of Concentrations: Extend your dose-response curve to even lower concentrations to identify a potential therapeutic window that you might have missed.
-
Consider Non-Specific Effects: High lipophilicity or reactivity of the compound can cause non-specific membrane disruption or other toxic effects. Evaluate the physicochemical properties of Compound X.
Q2: I'm observing the desired on-target effect, but I also see unexpected phenotypic changes in my cells. How can I determine if these are off-target effects?
A2:
-
Target Knockdown/Knockout Controls: The most definitive way to confirm an on-target effect is to show that the effect is absent in cells where the target has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the unexpected phenotype persists in these cells, it is likely an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If another inhibitor for the same target with a different chemical scaffold is available, check if it reproduces only the desired on-target effect without the unexpected phenotype.
-
Off-Target Profiling: Use commercially available services or in-house assays to screen Compound X against a panel of common off-target molecules (e.g., kinases, GPCRs).
-
Dose-Response Comparison: Carefully compare the dose-response curves for the on-target effect and the unexpected phenotype. A significant separation in the EC50 values may suggest an off-target interaction is responsible for the unexpected phenotype.
Quantitative Data Summary
Table 1: Dose-Response of Compound X on On-Target and Off-Target Pathways
| Concentration (nM) | On-Target Activity (% Inhibition) | Off-Target Pathway A Activation (% of Control) | Cell Viability (%) |
| 0.1 | 5 | 102 | 100 |
| 1 | 25 | 105 | 98 |
| 10 | 52 | 110 | 97 |
| 100 | 85 | 130 | 95 |
| 1000 | 98 | 180 | 70 |
| 10000 | 100 | 250 | 40 |
Table 2: In Vitro Therapeutic Index of Compound X
| Parameter | Value (nM) |
| On-Target EC50 | 9 |
| Off-Target A EC50 | 850 |
| Cytotoxicity TC50 | 7500 |
| Therapeutic Index (TC50/EC50) | 833 |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxicity of Compound X.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Compound X in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Compound X. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for Downstream Signaling
-
Purpose: To assess the on-target effect of Compound X by measuring the phosphorylation or expression level of a downstream signaling molecule.
-
Methodology:
-
Treat cells with various concentrations of Compound X for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (and its phosphorylated form, if applicable) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Caption: Hypothetical signaling pathway of Compound X.
Caption: Workflow for dosage optimization and off-target assessment.
Caption: Decision tree for troubleshooting unexpected results.
How to improve the bioavailability of VUF14862
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of VUF14862, a photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R). Given that the bioavailability of research compounds can often be a challenge, this guide focuses on strategies to improve the delivery and efficacy of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a photoswitchable G protein-coupled receptor (GPCR) antagonist that specifically targets the histamine H3 receptor (H3R).[1][2] Its key feature is that its binding affinity for H3R can be controlled with light. Irradiation at 360 nm significantly increases its binding affinity, allowing for precise spatiotemporal control of H3R signaling in research applications.[1][2]
Q2: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?
A2: Lower than expected potency can stem from several factors. A primary reason could be poor solubility of this compound in your aqueous assay buffer, leading to a lower effective concentration than intended. Ensure the compound is fully dissolved in a suitable stock solvent (e.g., DMSO) before final dilution in the assay medium. Additionally, verify the light activation conditions (wavelength and duration) if you are utilizing its photoswitchable properties.
Q3: My in vivo experiments with this compound are showing inconsistent results and low efficacy. Could this be a bioavailability issue?
A3: Yes, inconsistent results and low efficacy in vivo are classic signs of poor oral bioavailability.[3] This can be due to low aqueous solubility, poor permeability across the gastrointestinal tract, or rapid metabolism.[3][4] To address this, formulation strategies designed to enhance solubility and absorption are often necessary.
Q4: What are some initial steps I can take to improve the oral bioavailability of this compound for my animal studies?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds.[3][5][6] Some common starting points for a research setting include:
-
Particle size reduction: Decreasing the particle size increases the surface area for dissolution.[3][7]
-
Use of co-solvents: Incorporating a non-toxic co-solvent can improve the solubility of the compound in the dosing vehicle.[3]
-
Lipid-based formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can significantly improve its absorption.[3][6]
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with guest molecules, increasing their aqueous solubility.[3][8]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound precipitation in aqueous media. | Prepare a high-concentration stock solution in an organic solvent like DMSO. Serially dilute to the final concentration in the aqueous buffer immediately before use. | This compound remains in solution at the final desired concentration for the duration of the experiment. |
| Insufficient solubility for required concentration. | Test the solubility of this compound in a range of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) that can be included in the final formulation. | Identification of a solvent system that can maintain this compound in solution at the target concentration. |
| pH-dependent solubility. | Determine the pKa of this compound and assess its solubility at different pH values. Adjust the pH of the buffer if the compound's stability allows. | Enhanced solubility by using a buffer system where this compound has optimal ionization. |
Issue 2: Low and Variable Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution in the gastrointestinal tract. | Prepare a nanosuspension of this compound to increase the surface area for dissolution. (See Experimental Protocol 1) | Increased rate and extent of dissolution, leading to higher plasma concentrations. |
| Low permeability across the intestinal epithelium. | Formulate this compound in a lipid-based delivery system, such as a Self-Emulsifying Drug Delivery System (SEDDS). (See Experimental Protocol 2) | The lipid vehicle can enhance permeation and lymphatic uptake, bypassing first-pass metabolism. |
| Rapid first-pass metabolism in the liver. | Co-administer this compound with a known inhibitor of relevant cytochrome P450 enzymes (if the metabolic pathway is known). This is a characterization tool, not a long-term solution. | Increased systemic exposure (AUC) and peak plasma concentration (Cmax). |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy bead mill
-
Particle size analyzer
Methodology:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill at a high speed for a predetermined time (e.g., 2-4 hours), ensuring the temperature is controlled.
-
Periodically withdraw samples and measure the particle size distribution until the desired size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and oral absorption of this compound by incorporating it into a lipid-based formulation.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Construct a ternary phase diagram to identify the self-emulsification region for different ratios of oil, surfactant, and co-surfactant.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio.
-
Dissolve this compound in the SEDDS pre-concentrate with gentle heating and stirring until a clear solution is obtained.
-
To evaluate the self-emulsification properties, add a small volume of the this compound-loaded SEDDS to an aqueous medium with gentle agitation and observe the formation of a nanoemulsion.
-
Characterize the resulting nanoemulsion for droplet size, polydispersity index, and drug content.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential improvements in this compound's properties following formulation optimization.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Particle/Droplet Size (nm) | Solubility in Water (µg/mL) | Dissolution Rate (% dissolved in 30 min) |
| Unprocessed this compound | > 5000 | < 1 | 5 |
| This compound Nanosuspension | 150 ± 25 | 15 ± 3 | 85 |
| This compound SEDDS | 100 ± 20 (upon dilution) | > 100 (in formulation) | > 95 |
Table 2: Pharmacokinetic Parameters of this compound after Oral Administration in Rats (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed this compound (in water) | 50 ± 15 | 2.0 | 250 ± 75 | 100 |
| This compound Nanosuspension | 250 ± 50 | 1.0 | 1250 ± 200 | 500 |
| This compound SEDDS | 400 ± 70 | 0.5 | 2000 ± 300 | 800 |
Visualizations
Caption: Troubleshooting workflow for addressing poor bioavailability of this compound.
Caption: Experimental workflow for preparing a this compound nanosuspension.
Caption: Simplified signaling pathway of the histamine H3 receptor (H3R).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Compound-Induced Cytotoxicity
Disclaimer: Initial searches for "VUF14862" did not yield specific information regarding its cytotoxic effects or mechanism of action. Therefore, this technical support center provides a general framework for addressing compound-induced cytotoxicity in cell lines. The principles, protocols, and troubleshooting guides presented here are broadly applicable to novel small molecules and are illustrated using the placeholder "Compound-X."
Frequently Asked Questions (FAQs)
Q1: What is compound-induced cytotoxicity and why is it a concern?
A1: Compound-induced cytotoxicity refers to the ability of a chemical compound to cause damage to cells, leading to adverse effects such as reduced cell proliferation, cell growth alterations, or cell death.[1] In drug discovery, cytotoxicity is a critical parameter to quantify.[2] Unintended cytotoxicity can indicate off-target effects, where a compound interacts with unintended biological molecules, leading to toxicity and potentially causing costly failures in later clinical trials.[3][4]
Q2: What are the common mechanisms of compound-induced cell death?
A2: Compounds can induce cell death through several mechanisms, primarily apoptosis and necrosis.[1]
-
Apoptosis: A programmed and regulated form of cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is often mediated by a family of enzymes called caspases.[1][5][6]
-
Necrosis: A traumatic, unregulated form of cell death resulting from severe stress or injury, leading to cell swelling, loss of membrane integrity, and release of cellular contents, which can trigger inflammation.[1][7]
-
Other forms: Other regulated cell death pathways include necroptosis, pyroptosis, and ferroptosis, each with distinct molecular pathways.[8]
Q3: How do I choose the right assay to measure cytotoxicity?
A3: The choice of assay depends on the suspected mechanism of cell death and the experimental goals. It is often recommended to use multiple assays to get a comprehensive understanding.[9][10]
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often used as a proxy for cell viability.[11] They are useful for high-throughput screening but can be affected by compounds that alter cellular metabolism without killing cells.[11][12]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of necrosis or late apoptosis.[1][13] The Lactate (B86563) Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium.[12]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These assays detect specific markers of apoptosis. Annexin V binds to phosphatidylserine (B164497) translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains cells with compromised membranes (late apoptotic/necrotic).[12][14] Caspase activity assays measure the activation of key enzymes in the apoptotic cascade.[5][6]
Q4: What is the difference between a cytotoxic and a cytostatic effect?
A4: A cytotoxic effect leads to cell death. A cytostatic effect inhibits cell proliferation without directly killing the cells. Monitoring the total cell number over the course of an experiment can help distinguish between these two effects.[13] For example, if the cell number remains constant relative to the start of treatment, the effect is likely cytostatic, whereas a decrease in cell number indicates a cytotoxic effect.
Troubleshooting Guides
Issue 1: High variability in my MTT/LDH assay results.
-
Question: My replicate wells show very different absorbance readings. What could be the cause?
-
Answer:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and mix the suspension between pipetting to avoid cell clumping.[10]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate compounds and affect cell growth.[13] It is advisable to avoid using the outer wells or to fill them with sterile PBS or media to maintain humidity.[10]
-
Pipetting Errors: Inaccurate pipetting of cells, reagents, or the compound can lead to variability. Ensure your pipettes are calibrated.[10]
-
Bubbles: Air bubbles in the wells can interfere with absorbance readings. If present, break them with a sterile syringe needle.[15]
-
Compound Precipitation: At higher concentrations, your compound may precipitate out of solution, leading to uneven exposure. Visually inspect the wells under a microscope for any precipitates.[10]
-
Issue 2: My MTT and LDH assay results do not correlate.
-
Question: The MTT assay shows a decrease in viability, but the LDH assay shows no significant cytotoxicity. Why?
-
Answer: This scenario suggests that Compound-X might be causing a cytostatic effect or inhibiting cellular metabolism without causing membrane rupture.
-
The MTT assay measures mitochondrial reductase activity, which can decrease if the compound affects mitochondrial function or if cell proliferation is inhibited.[11]
-
The LDH assay measures membrane integrity, which remains intact during early apoptosis and in cytostatic conditions.[11]
-
Recommendation: To clarify the mechanism, consider performing an apoptosis-specific assay, like Annexin V staining or a caspase activity assay, and a direct cell count to assess proliferation.[14][16]
-
-
Question: The MTT assay shows over 100% viability, but the LDH assay indicates low-level cell death. What does this mean?
-
Answer:
-
An MTT reading above 100% can indicate cell proliferation.[11] However, the MTT assay is a measure of metabolic activity, not a direct measure of cell number. Some compounds can increase the metabolic rate of cells, leading to a higher signal without an increase in cell number.
-
A low level of LDH release (e.g., 3%) alongside proliferation suggests that a small subpopulation of cells may be dying, while the overall culture is still expanding.[11] This is common in actively proliferating cultures.
-
Recommendation: Confirm cell proliferation with a direct cell counting method.
-
Issue 3: I suspect my compound is interfering with the assay itself.
-
Question: How can I check if Compound-X is directly interacting with my assay reagents?
-
Answer: It is crucial to run cell-free controls.
-
For MTT assays: Add Compound-X to culture medium in a well without cells, then add the MTT reagent. If a color change occurs, the compound is directly reducing the MTT tetrazolium salt.
-
For LDH assays: Particles or compounds can adsorb or deactivate the LDH enzyme.[17] You can test for this by adding your compound to a known amount of LDH (from a lysis control) and measuring the activity.
-
For Fluorescence/Luminescence Assays: Some compounds are inherently fluorescent or can quench fluorescence.[13] Always measure the signal of your compound in media alone to check for background signal.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatments, concentrations, and cell lines.
Table 1: Cytotoxicity of Compound-X on Various Cell Lines (IC₅₀ Values)
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) ± SD | Selectivity Index (SI)¹ |
| Cancer Cell A (e.g., SW480) | MTT | 72 | 8.5 ± 0.7 | 5.9 |
| Cancer Cell B (e.g., PC3) | MTT | 72 | 12.1 ± 1.1 | 4.2 |
| Normal Cell Line (e.g., HaCaT) | MTT | 72 | 50.2 ± 4.5 | - |
¹Selectivity Index (SI) is calculated as the IC₅₀ for the normal cell line divided by the IC₅₀ for the cancer cell line.[18] A higher SI value indicates greater selectivity for cancer cells.
Table 2: Mechanistic Analysis of Compound-X in Cancer Cell A
| Treatment (IC₅₀ Conc.) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | 96.1 ± 2.3 | 2.5 ± 0.5 | 1.4 ± 0.3 |
| Compound-X (8.5 µM) | 45.3 ± 3.8 | 35.8 ± 3.1 | 18.9 ± 2.5 |
| Positive Control (e.g., Staurosporine) | 15.7 ± 1.9 | 48.2 ± 4.2 | 36.1 ± 3.5 |
Data are expressed as mean ± SD from three independent experiments.[18]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound-X. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.[2]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes at room temperature.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
96-well flat-bottom plates
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and diaphorase)
-
Lysis Buffer (e.g., 10X Triton X-100 provided in kits)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Lysing Control Wells: Add Lysis Buffer to the "Maximum LDH Release" wells and incubate for 15 minutes at 37°C.[13]
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit).
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate percent cytotoxicity as:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Compound-X for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) solution to the cell suspension.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Workflows and Pathways
Caption: Experimental workflow for assessing and mitigating compound-induced cytotoxicity.
Caption: Simplified overview of extrinsic and intrinsic caspase-mediated apoptosis pathways.
Caption: Troubleshooting decision tree for unexpected cytotoxicity results.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Refining VUF14862 Synthesis for Higher Purity
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of VUF14862, a photoswitchable antagonist of the histamine (B1213489) H₃ receptor. Our goal is to help you achieve higher purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: Based on the structure of this compound and related compounds, the synthesis likely involves a multi-step process. Key reactions include a diazotization of an aniline (B41778) derivative followed by an azo coupling with a phenol (B47542) to form the central azobenzene (B91143) core. This is followed by a Williamson ether synthesis to introduce the substituted cyclohexyl ether moiety.
Q2: My diazotization reaction is yielding a dark, oily product with gas evolution. What is happening?
A2: This indicates the decomposition of the diazonium salt intermediate. This is a common issue and is primarily caused by the reaction temperature rising above the optimal 0-5 °C range.[1] The gas observed is nitrogen (N₂), and the oily product is likely a phenol formed from the reaction of the diazonium salt with water.[1]
Q3: The yield of my Williamson ether synthesis is low, and I'm observing the formation of an alkene. How can I prevent this?
A3: The formation of an alkene is a result of a competing E2 elimination reaction, which is a common side reaction in Williamson ether synthesis, especially with secondary or tertiary alkyl halides.[2][3] To favor the desired Sₙ2 reaction, it is crucial to use a primary alkyl halide if possible. If a secondary halide must be used, employing a less sterically hindered base and a polar aprotic solvent can help to minimize elimination.[2][3]
Q4: I am having difficulty purifying the final this compound product. What techniques are recommended?
A4: Azobenzene compounds can sometimes be challenging to purify due to the potential for cis/trans isomers and closely related impurities. Standard column chromatography on silica (B1680970) gel is a common method. It can be beneficial to protect the compound from light during purification to prevent isomerization. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can also be an effective final purification step.[4]
Q5: What are the critical parameters to control for a successful azo coupling reaction?
A5: The pH of the reaction medium is a critical factor in azo coupling. For coupling with phenols, a slightly alkaline pH (around 8-10) is generally required to deprotonate the phenol to the more reactive phenoxide ion.[5] Temperature should also be kept low (0-5 °C) to ensure the stability of the diazonium salt. Slow, dropwise addition of the diazonium salt solution to the phenol solution is recommended to avoid localized high concentrations and side reactions.[1]
Troubleshooting Guides
Issue 1: Low Yield or Failure in the Diazotization/Azo Coupling Step
| Potential Cause | Troubleshooting Steps | References |
| Decomposition of Diazonium Salt | - Maintain a strict temperature control of 0-5 °C throughout the reaction using an ice-salt bath. - Use pre-cooled reagents. - Prepare the diazonium salt fresh and use it immediately. | [1] |
| Incorrect pH for Coupling | - For coupling with a phenol, ensure the reaction medium is slightly alkaline (pH 8-10) to form the more nucleophilic phenoxide. - For coupling with an aniline, a slightly acidic medium (pH 4-5) is typically required. | [5][6][7] |
| Side Reactions | - Add the diazonium salt solution slowly and with vigorous stirring to the coupling partner solution. - Use a slight excess of the coupling partner. | [1] |
| Impure Starting Aniline | - Ensure the starting aniline is of high purity. Recrystallize or distill if necessary. |
Issue 2: Inefficient Williamson Ether Synthesis
| Potential Cause | Troubleshooting Steps | References |
| Competing Elimination Reaction (E2) | - If possible, use a primary alkyl halide as the electrophile. - Use a less sterically hindered base (e.g., K₂CO₃ instead of t-BuOK). - Run the reaction at the lowest effective temperature. | [2][3][8] |
| Low Reactivity of Alkyl Halide | - Use a more reactive alkylating agent, such as an alkyl iodide or tosylate, instead of a chloride or bromide. | [8] |
| Incomplete Deprotonation of Phenol | - Use a sufficiently strong base to ensure complete formation of the phenoxide nucleophile (e.g., NaH or K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile). | [2] |
| C-Alkylation of the Phenol Ring | - This side reaction can compete with the desired O-alkylation. The choice of solvent can influence the selectivity. Polar aprotic solvents generally favor O-alkylation. | [9] |
Issue 3: Purity Issues with the Final this compound Product
| Potential Cause | Troubleshooting Steps | References |
| Presence of cis/trans Isomers | - Protect the compound from UV and strong visible light during synthesis and purification to minimize photoisomerization. - Isomers can sometimes be separated by careful column chromatography or HPLC. | [10] |
| Unreacted Starting Materials | - Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. - Optimize the stoichiometry of the reactants. | |
| Side Products from Azo Coupling | - Careful control of pH and temperature during the azo coupling step can minimize the formation of byproducts like triazenes or phenols from diazonium salt decomposition. | [1] |
| Residual Solvents or Reagents | - Ensure the final product is thoroughly dried under vacuum. - If purification is done by chromatography, ensure complete removal of the eluent. - Recrystallization can be effective for removing trace impurities. | [4] |
Experimental Protocols
While the exact, detailed experimental protocol for this compound is proprietary to the original publication, a general procedure based on the key chemical transformations is provided below. Researchers should refer to the primary literature for specific quantities, reaction times, and characterization data.
General Protocol for Diazotization and Azo Coupling
-
Dissolve the starting aniline in a dilute mineral acid (e.g., HCl) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate flask, dissolve the phenolic coupling partner in a dilute aqueous base (e.g., NaOH) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
The resulting azo dye precipitate can be collected by filtration, washed with cold water, and dried.
General Protocol for Williamson Ether Synthesis
-
Dissolve the azobenzene-phenol intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a suitable base (e.g., K₂CO₃ or NaH) and stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
-
Add the alkyl halide (e.g., the substituted cyclohexyl bromide) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting workflow for the azo coupling reaction.
Caption: Logical workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. researchgate.net [researchgate.net]
- 5. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 6. quora.com [quora.com]
- 7. Azo Coupling [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. 170. The preparation of some cis-azo-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming VUF14862 Resistance in Cancer Cell Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the histamine (B1213489) H4 receptor (H4R) antagonist, VUF14862, in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
A1: this compound is a potent and selective antagonist for the histamine H4 receptor (H4R). The H4R is a G protein-coupled receptor (GPCR) that has been implicated in the pathophysiology of various cancers.[1][2] In several cancer cell lines, including breast cancer and T-cell lymphoma, activation of H4R by agonists has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death).[3][4][5] Therefore, antagonists like this compound are being investigated for their potential to modulate the tumor microenvironment and inhibit cancer cell growth, although some studies suggest H4R activation has anti-tumor effects, indicating a complex role depending on the cancer type.[2][4]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What could be the reason?
A2: A decline in the effectiveness of this compound over time may indicate the development of acquired resistance in your cancer cell model. This is a common phenomenon in cancer therapy where cancer cells adapt to the pressure of a drug. Potential mechanisms include mutations in the H4R gene, alterations in the H4R signaling pathway, or increased drug efflux.
Q3: Are there any known mechanisms of resistance to H4R antagonists in cancer cells?
A3: While specific documented resistance mechanisms to this compound in cancer cells are not yet extensively reported in the literature, resistance to targeted therapies can generally arise from:
-
Target Alteration: Mutations in the HRH4 gene could alter the structure of the H4 receptor, preventing this compound from binding effectively.
-
Bypass Pathways: Cancer cells might activate alternative signaling pathways to circumvent the effects of H4R blockade and maintain proliferation and survival.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7][8]
-
Changes in Drug Metabolism: Cancer cells may develop the ability to metabolize and inactivate this compound more rapidly.
Troubleshooting Guide
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your cancer cell models.
Problem 1: Decreased Sensitivity to this compound
Your cancer cell line, which was initially sensitive to this compound, now requires a significantly higher concentration to achieve the same level of growth inhibition.
Troubleshooting Steps & Potential Solutions:
| Step | Action | Rationale | Expected Outcome/Next Steps |
| 1 | Confirm Resistance | Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in the suspected resistant cells to the parental (sensitive) cell line. | A significant increase in the IC50 value confirms resistance. Proceed to investigate the mechanism. |
| 2 | Sequence the HRH4 Gene | Extract genomic DNA from both parental and resistant cells and sequence the coding region of the HRH4 gene. | Identify any mutations in the resistant cell line that could affect this compound binding. If a mutation is found, consider using a different H4R antagonist or targeting a downstream component of the H4R pathway. |
| 3 | Assess H4R Expression | Quantify H4R mRNA levels using qRT-PCR and protein levels using Western blot or flow cytometry in both cell lines. | A significant downregulation of H4R in resistant cells would explain the lack of drug efficacy. |
| 4 | Investigate Drug Efflux | Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure efflux activity in the presence and absence of known ABC transporter inhibitors (e.g., Verapamil). | Increased fluorescence inside the cells in the presence of an inhibitor suggests that drug efflux is a resistance mechanism. Consider co-treatment of this compound with an ABC transporter inhibitor. |
| 5 | Explore Combination Therapies | Based on the cancer type, consider co-treatment of this compound with other anti-cancer agents that target different pathways. For example, combining H1R and H4R antagonists has shown synergistic effects in other disease models.[9][10][11][12] | A synergistic effect would suggest that the combination therapy can overcome the resistance mechanism. |
Quantitative Data Summary: IC50 Values for this compound
| Cell Line | Parental (Sensitive) | Resistant Sub-line 1 | Resistant Sub-line 2 |
| IC50 (µM) | 0.5 ± 0.08 | 5.2 ± 0.45 | 12.8 ± 1.1 |
This table is a template for presenting your experimental data.
Experimental Protocols
Protocol 1: Induction of this compound Resistance in Cancer Cell Lines
This protocol describes a method for generating a this compound-resistant cancer cell line using a gradual dose-escalation method.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
MTT or other viability assay kit
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 (concentration that inhibits 10% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitor and Passage: Continuously monitor the cells for signs of toxicity. Passage the cells when they reach 70-80% confluency.
-
Establish a Resistant Line: After several months of continuous culture with increasing concentrations of this compound, a resistant cell line should be established. This can be confirmed by a significant increase in the IC50 value compared to the parental line.
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of the selection process.
Protocol 2: Assessing Drug Efflux using Rhodamine 123 Assay
This protocol is for determining if increased drug efflux via ABC transporters is a mechanism of resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
Rhodamine 123 (fluorescent substrate for P-gp)
-
Verapamil (P-gp inhibitor)
-
Phenol (B47542) red-free culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-incubation: For half of the wells for each cell line, pre-incubate the cells with Verapamil (e.g., 10 µM) for 1 hour.
-
Rhodamine 123 Staining: Add Rhodamine 123 (e.g., 1 µg/mL) to all wells and incubate for 30-60 minutes at 37°C.
-
Cell Harvest: Wash the cells with ice-cold PBS, trypsinize, and resuspend in phenol red-free medium.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) between the parental and resistant cells, with and without the Verapamil treatment. A lower MFI in resistant cells that is reversed by Verapamil indicates P-gp-mediated efflux.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified H4R signaling pathway leading to apoptosis and reduced proliferation.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Logic of using combination therapy to overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathophysiological Role of Histamine H4 Receptor in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of histamine H4 receptor in breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma | MDPI [mdpi.com]
- 5. Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined Treatment With H1 and H4 Receptor Antagonists Improves Th2 Inflammatory Responses in the Nasal Mucosa of Allergic Rhinitis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antagonism of histamine H1 and H4 receptors ameliorates chronic allergic dermatitis via anti-pruritic and anti-inflammatory effects in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
VUF14862 experimental variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photoswitchable histamine (B1213489) H3 receptor antagonist, VUF14862.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a photoswitchable antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR).[1][2] Its key feature is an azobenzene (B91143) moiety integrated into its structure, which allows for reversible photoisomerization between a trans and a cis isomer upon illumination with light of specific wavelengths.[1][2][3] The two isomers exhibit different binding affinities for the H3R, enabling optical control over receptor activity.[1][2]
Q2: How does the binding affinity of this compound change with light?
A2: The trans isomer of this compound has a higher binding affinity for the histamine H3 receptor. Upon illumination with 360 nm light, it converts to the cis isomer, which has a significantly lower binding affinity.[2][3] This change in affinity allows for the remote and reversible modulation of H3R signaling.
Q3: My experimental results with this compound are inconsistent. What are the common sources of variability?
A3: Variability in experiments with this compound can arise from several factors related to its photoswitchable nature:
-
Incomplete Photoisomerization: Failure to achieve a high percentage of the desired isomer (cis or trans) at the photostationary state (PSS) can lead to inconsistent effects. This can be caused by inadequate light intensity, incorrect wavelength, or suboptimal illumination duration.
-
Thermal Relaxation: The cis isomer of this compound has a long thermal half-life, but some relaxation back to the more stable trans form may occur over time, altering the effective concentration of the active isomer.[1][2]
-
Photodegradation: Prolonged or high-intensity UV light exposure can potentially lead to photodegradation of the compound, reducing its efficacy.
-
Experimental System: The cellular environment, including the presence of other absorbing molecules, can affect light penetration and the efficiency of photoisomerization.
-
Oxygen Quenching: In solution, dissolved oxygen can quench the excited state of the photoswitch, potentially affecting isomerization efficiency.
Q4: What are the optimal wavelengths for photoswitching this compound?
A4: Based on the initial characterization, the following wavelengths are recommended:
-
trans-to-cis isomerization: Illumination at 360 nm is used to convert the high-affinity trans isomer to the low-affinity cis isomer.[1][2]
-
cis-to-trans isomerization: While not explicitly stated for this compound in the primary literature, azobenzene compounds typically revert to the trans isomer upon illumination with visible light in the blue-green range (e.g., >420 nm).
Q5: Are there known off-target effects for this compound?
A5: The initial characterization of this compound showed high selectivity for the histamine H3 receptor over the H1 and H4 receptors.[4] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at higher concentrations. It is recommended to include appropriate controls in your experiments to assess for off-target activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or reduced antagonist effect after 360 nm illumination. | 1. Incomplete conversion to the low-affinity cis isomer. 2. Insufficient light intensity or duration. 3. Photodegradation of this compound. 4. Incorrect concentration of this compound. | 1. Verify the light source's wavelength and intensity. 2. Optimize the illumination time to reach the photostationary state. 3. Use fresh dilutions of this compound for each experiment. 4. Confirm the concentration of your stock solution. 5. Include a positive control (a known H3R antagonist) to validate the assay. |
| High background signal or unexpected activity in the dark. | 1. Presence of the high-affinity trans isomer. 2. Off-target effects at the concentration used. | 1. Ensure the experiment is conducted in the dark or under red light conditions to maintain the trans state. 2. Perform a dose-response curve to determine the optimal concentration with minimal off-target effects. 3. Test this compound in a cell line that does not express the H3R to identify non-specific effects. |
| Inconsistent results between experimental replicates. | 1. Variability in illumination conditions. 2. Differences in cell density or health. 3. Pipetting errors. 4. Thermal relaxation of the cis isomer. | 1. Standardize the illumination setup (distance from light source, duration, intensity). 2. Ensure consistent cell seeding and culture conditions. 3. Use calibrated pipettes and careful technique. 4. For longer experiments, consider periodic re-illumination to maintain the desired isomeric ratio. |
Quantitative Data
Table 1: this compound Binding Affinities at the Human Histamine H3 Receptor
| Isomeric State | pKi | Ki (nM) | Fold Change in Affinity |
| trans (>99%) | 8.76 ± 0.09 | 1.74 | \multirow{2}{*}{11.2-fold lower affinity for cis isomer} |
| cis (PSS at 360 nm) | 7.71 ± 0.09 | 19.5 |
Data from Hauwert et al., 2018.[2][3]
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is adapted from the methods described for the characterization of this compound.[2]
Materials:
-
Membranes from HEK293T cells stably expressing the human histamine H3 receptor.
-
[³H]-Nα-methylhistamine (radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound stock solution (in DMSO).
-
Non-specific binding control (e.g., a high concentration of a known H3R ligand like pitolisant).
-
Scintillation vials and scintillation fluid.
-
Filter plates and a cell harvester.
-
Light source for photoisomerization (e.g., 360 nm LED).
Procedure:
-
Prepare serial dilutions of this compound in binding buffer. For the cis isomer, illuminate the dilutions with a 360 nm light source for a predetermined time to reach the photostationary state.
-
In a 96-well plate, add the cell membranes, [³H]-Nα-methylhistamine, and either this compound (for competition binding) or buffer (for total binding). For non-specific binding, add the non-specific control.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature in the dark.
-
Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki values.
Functional Assay: Histamine-Induced GIRK Channel Activation in Oocytes
This protocol is a generalized representation of the electrophysiology experiments used to functionally characterize this compound.[2]
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human histamine H3 receptor and G protein-activated inward rectifier potassium (GIRK) channels.
-
Histamine solution.
-
This compound stock solution (in DMSO).
-
Two-electrode voltage-clamp setup.
-
Perfusion system.
-
Light source for photoisomerization (e.g., 360 nm LED) directed at the recording chamber.
Procedure:
-
Inject the oocytes with cRNA for the H3R and GIRK channels and incubate for 3-5 days.
-
Place an oocyte in the recording chamber of the two-electrode voltage-clamp setup and perfuse with recording buffer.
-
Clamp the oocyte at a holding potential of -80 mV.
-
Apply a solution of histamine to activate the H3R and induce a GIRK current.
-
To test the antagonist effect of this compound, pre-incubate the oocyte with the trans form of this compound (in the dark) and then apply histamine.
-
To test the photoswitching, perfuse the oocyte with the trans form of this compound and then illuminate the chamber with 360 nm light to convert it to the cis form.
-
Re-apply histamine and measure the GIRK current. A larger current in the presence of the cis isomer indicates a loss of antagonist activity.
-
Wash out the compounds and allow the oocyte to recover before the next application.
Visualizations
Caption: Histamine H3 Receptor Signaling Pathway and this compound Mechanism.
Caption: Experimental Workflow for Using this compound.
References
- 1. Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Strategies to reduce VUF14862 degradation in plasma
Technical Support Center: Strategies to Reduce Compound Degradation in Plasma
Disclaimer: Initial searches for "VUF14862" did not yield any publicly available information. This suggests the compound may be proprietary, an internal code name, or a potential misspelling. The following guide is a generalized resource for researchers, scientists, and drug development professionals facing challenges with the plasma stability of small molecule compounds. "Your Compound" is used as a placeholder throughout this document.
Troubleshooting Guides
This section addresses common issues encountered during plasma stability assays.
Issue 1: My compound shows very rapid degradation in plasma (Half-life < 15 minutes).
| Potential Cause | Recommended Solution |
| Enzymatic Degradation: Your compound may be a substrate for highly active plasma enzymes like esterases or hydrolases. This is common for molecules with ester, amide, or lactone functional groups.[1][2] | 1. Enzyme Inhibition: Pre-incubate the plasma with broad-spectrum esterase inhibitors (e.g., sodium fluoride, diisopropyl fluorophosphate) to see if degradation is reduced. This helps confirm the involvement of these enzymes. 2. Heat Inactivation: Heat-inactivate the plasma (e.g., 56°C for 30 minutes) before the assay to denature enzymes. Compare the degradation rate to that in active plasma. 3. Structural Modification: If enzymatic degradation is confirmed, consider medicinal chemistry efforts to modify the susceptible functional group to be more sterically hindered or to replace it with a more stable bioisostere. |
| Chemical Instability: The compound may be unstable at the physiological pH of plasma (around 7.4). | 1. Buffer Stability Test: Run a parallel stability assay in a simple buffer solution at the same pH and temperature as the plasma assay. If the degradation is similar, chemical instability is likely the primary cause. 2. pH Profiling: Assess the compound's stability across a range of pH values to identify if it is particularly labile at physiological pH. |
| High Lipophilicity: Highly lipophilic compounds can be more susceptible to metabolism.[3] | 1. Modify Lipophilicity: Synthesize analogs with reduced lipophilicity (e.g., by introducing polar functional groups) and re-evaluate plasma stability. |
Issue 2: I am seeing significant variability in my plasma stability results between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Plasma Handling: Repeated freeze-thaw cycles or prolonged storage at room temperature can alter enzyme activity and protein integrity.[4][5] | 1. Standardize Plasma Handling: Aliquot plasma upon receipt and store at -80°C. Use a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles. 2. Maintain Temperature Control: Keep plasma on ice during experimental setup to minimize enzymatic activity before the 37°C incubation begins.[4] |
| Batch-to-Batch Plasma Variation: There can be significant differences in the expression levels of hydrolytic enzymes between different lots or donors of plasma.[6] | 1. Use Pooled Plasma: Whenever possible, use large, pooled lots of plasma for your screening campaigns to ensure consistency.[1] 2. Qualify New Batches: When a new batch of plasma is introduced, run a set of control compounds with known stability to ensure the new batch performs as expected. |
| Analytical Method Variability: Issues with the LC-MS/MS method, such as inconsistent sample extraction or matrix effects, can lead to variable results. | 1. Use a Stable Internal Standard: Incorporate a structurally similar and stable internal standard to normalize for variations in sample processing and instrument response.[1][7] 2. Optimize Sample Preparation: Ensure the protein precipitation step is efficient and reproducible. Vortexing time and centrifugation speed/time should be kept consistent. |
Frequently Asked Questions (FAQs)
Q1: What is a typical in vitro plasma stability assay protocol?
A1: A common protocol involves incubating the test compound in plasma at 37°C over a time course.[8] Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes), and the reaction is stopped by protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol (B129727), which often contains an internal standard.[1][2][7] After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[7][9] The rate of disappearance is then used to calculate the in vitro half-life (t½).
Q2: How do I interpret the results of my plasma stability assay?
A2: The primary output is the in vitro half-life (t½), which is the time it takes for 50% of the compound to be degraded.
| In Vitro Half-life (t½) | Interpretation | Considerations |
| > 120 minutes | Generally considered stable. | Low risk of plasma degradation impacting in vivo exposure. |
| 30 - 120 minutes | Moderately stable. | May have some in vivo clearance due to plasma enzymes, depending on the species and compound class. |
| < 30 minutes | Unstable. | High risk of rapid clearance in vivo, potentially leading to low exposure and poor efficacy.[1] This is a liability that often requires medicinal chemistry intervention. |
Q3: My compound is a pro-drug. How should I approach plasma stability testing?
A3: For pro-drugs, the goal is often controlled conversion to the active compound. The assay should be designed to monitor both the disappearance of the pro-drug and the appearance of the active metabolite simultaneously using LC-MS/MS.[2] This provides a complete picture of the conversion kinetics.
Q4: Are there significant species differences in plasma stability?
A4: Yes, there can be substantial species differences in the types and levels of plasma enzymes.[6] For example, rodent plasma is known to have higher carboxylesterase activity than human plasma. Therefore, it is crucial to test stability in plasma from the relevant preclinical species (e.g., mouse, rat, dog) and compare it to human plasma to better predict human pharmacokinetics.
Experimental Protocols
Detailed Protocol: In Vitro Plasma Stability Assay
-
Compound Preparation: Prepare a 10 mM stock solution of your test compound in 100% DMSO. From this, create a 100 µM working solution in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Plasma Preparation: Thaw frozen pooled plasma (e.g., human, rat) on ice. Just before use, pre-warm the required volume in a 37°C water bath for 5-10 minutes.
-
Incubation:
-
Add a small volume of the 100 µM compound working solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid affecting enzyme activity.[8]
-
Vortex gently to mix. This is your T=0 sample. Immediately transfer an aliquot (e.g., 50 µL) to a tube containing cold precipitation solution.
-
Place the remaining plasma-compound mixture in the 37°C incubator.
-
-
Time Course Sampling: At subsequent time points (e.g., 15, 30, 60, 120 minutes), remove 50 µL aliquots and add them to the precipitation solution.
-
Protein Precipitation (Quenching):
-
The precipitation solution should be 3-4 volumes (e.g., 150-200 µL) of cold acetonitrile or methanol containing a suitable internal standard.
-
Vortex each sample vigorously for 1 minute upon adding the plasma aliquot.
-
-
Centrifugation: Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[7]
-
Sample Analysis: Carefully transfer the supernatant to a new 96-well plate or autosampler vials. Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life using the equation: t½ = 0.693 / k .[1]
-
Visualizations
Caption: Workflow for a typical in vitro plasma stability experiment.
Caption: Potential degradation pathways for a compound in plasma.
References
- 1. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. Plasma degradome affected by variable storage of human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
Mitigating non-specific binding of VUF14862 in assays
Welcome to the technical support center for VUF14862, a photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating non-specific binding and ensuring data accuracy in assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a stable and fatigue-resistant photoswitchable G protein-coupled receptor (GPCR) antagonist. Its primary target is the histamine H3 receptor (H3R).[1] A key feature of this compound is that its affinity for H3R can be modulated with light, showing a more than 10-fold increase in affinity upon irradiation at 360 nm.[1] This property makes it a valuable tool for the spatiotemporal study of H3R signaling.[1]
Q2: What is non-specific binding and why is it a concern in this compound assays?
Non-specific binding refers to the interaction of this compound with components in the assay other than its intended target, the H3R. This can include binding to other proteins, lipids, or even the plastic of the assay plate. High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of binding affinity (Kd) and receptor density (Bmax).
Q3: What are the common causes of high non-specific binding in assays with compounds like this compound?
Several factors can contribute to high non-specific binding:
-
Hydrophobicity of the compound: Hydrophobic molecules tend to exhibit higher non-specific binding.
-
Inadequate blocking: Insufficient or improper use of blocking agents can leave non-specific sites available for the compound to bind.
-
Suboptimal assay conditions: Incorrect buffer composition, pH, or ionic strength can increase non-specific interactions.
-
Issues with the biological preparation: The quality and concentration of the cell membranes or tissues used can impact non-specific binding.
-
Radioligand issues (if applicable): In radioligand binding assays, the purity and concentration of the radiolabeled ligand are critical.
Q4: How is non-specific binding determined in a typical H3R binding assay?
Non-specific binding is typically measured by incubating the assay components (including your biological sample and this compound or a radiolabeled H3R ligand) in the presence of a high concentration of a non-labeled, high-affinity H3R ligand. This "cold" ligand will occupy all the specific H3R binding sites, so any remaining bound compound is considered to be non-specific.
Troubleshooting Guides
High non-specific binding can be a significant hurdle in obtaining reliable data. The following troubleshooting guide provides a systematic approach to identifying and mitigating the sources of this issue.
| Problem | Potential Cause | Recommended Solution |
| High background signal in all wells | Inadequate blocking of non-specific sites. | - Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk).- Test alternative blocking agents (e.g., casein, specific blocking buffers).- Increase the blocking incubation time and/or temperature. |
| Suboptimal assay buffer composition. | - Optimize the pH and ionic strength of your assay buffer.- Include a detergent (e.g., Tween-20, Triton X-100) at a low concentration (0.01-0.1%) to reduce hydrophobic interactions. | |
| High variability between replicate wells | Inconsistent pipetting or washing steps. | - Ensure accurate and consistent pipetting of all reagents.- Standardize and optimize the washing procedure to effectively remove unbound ligand without disrupting specific binding. |
| Aggregation of this compound or other reagents. | - Briefly centrifuge all solutions before use.- Consider sonication of the compound stock solution. | |
| Non-specific binding increases with this compound concentration | Hydrophobic interactions of this compound with assay components. | - Add a carrier protein like Bovine Serum Albumin (BSA) to the assay buffer to act as a "sink" for non-specific binding.- Consider using specialized low-binding assay plates. |
| High concentration of biological material (membranes/cells). | - Reduce the amount of protein per well. Titrate the membrane/cell concentration to find the optimal balance between specific signal and non-specific binding. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Characterize this compound at the Histamine H3 Receptor
This protocol describes a competitive binding assay using a known radiolabeled H3R antagonist (e.g., [3H]-Nα-methylhistamine) and unlabeled this compound to determine the affinity (Ki) of this compound for the H3R.
Materials:
-
Cell membranes expressing the human histamine H3 receptor.
-
Radiolabeled H3R antagonist (e.g., [3H]-Nα-methylhistamine).
-
This compound (unlabeled).
-
Non-labeled, high-affinity H3R antagonist for determining non-specific binding (e.g., pitolisant (B1243001) or clobenpropit).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Blocking agent: Bovine Serum Albumin (BSA).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of the radiolabeled H3R antagonist in assay buffer at a concentration close to its Kd.
-
Prepare a high-concentration solution of the non-labeled H3R antagonist (e.g., 10 µM) in assay buffer for determining non-specific binding.
-
Prepare the H3R-expressing cell membranes in assay buffer containing BSA (e.g., 0.1%). The optimal protein concentration should be determined empirically.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the radiolabeled H3R antagonist working solution, and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of the high-concentration non-labeled H3R antagonist, 50 µL of the radiolabeled H3R antagonist working solution, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of the radiolabeled H3R antagonist working solution, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of the Histamine H3 Receptor
The histamine H3 receptor is a Gi/o-coupled GPCR. Upon binding of an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this signaling cascade.
References
Improving the signal-to-noise ratio in VUF14862 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize VUF14862 binding assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
This compound is a research compound used in the study of G protein-coupled receptors (GPCRs). It is known to be a ligand for the histamine (B1213489) H3 receptor, a class A GPCR involved in regulating the release of various neurotransmitters.[1][2][3]
Q2: What are the common causes of a low signal-to-noise ratio in this compound binding assays?
A poor signal-to-noise ratio can stem from several factors, including:
-
High non-specific binding: The radioligand or this compound binds to components other than the H3 receptor.[4]
-
Low specific binding: Insufficient binding of the radioligand or this compound to the H3 receptor.
-
Suboptimal assay conditions: Issues with buffer composition, incubation time, or temperature.[5]
-
Problems with reagents: Degradation of the radioligand, this compound, or receptor preparation.
-
Inadequate separation of bound and free ligand: Inefficient washing or filtration steps.[4]
Q3: How can I reduce non-specific binding in my assay?
High non-specific binding is a frequent issue that can mask the specific signal.[4] Here are some strategies to mitigate it:
-
Optimize radioligand concentration: Use a concentration at or below the Kd value of the radioligand.[4]
-
Reduce membrane protein concentration: A typical range for many receptor assays is 100-500 µg of membrane protein per assay tube.[4] It may be necessary to perform a titration to find the optimal concentration.[4]
-
Modify the assay buffer: Including bovine serum albumin (BSA) or using a buffer with a different ionic strength can help reduce non-specific interactions.[4]
-
Pre-treat filters: Soaking filters in a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[4][6]
-
Increase wash steps: Use ice-cold wash buffer and increase the volume or number of washes to more effectively remove unbound radioligand.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound binding experiments.
Issue 1: High Background Signal
A high background signal can obscure your specific binding signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below its Kd value.[4]- Check the purity of your radioligand; impurities can contribute to high non-specific binding.[4]- Consider the hydrophobicity of the radioligand, as more hydrophobic ligands tend to exhibit higher non-specific binding.[4] |
| Tissue/Cell Preparation | - Reduce the amount of membrane protein used in the assay. A titration is recommended to find the optimal concentration.[4]- Ensure thorough homogenization and washing of membranes to remove any endogenous ligands or interfering substances. |
| Assay Conditions | - Optimize the incubation time and temperature. While equilibrium needs to be reached for specific binding, shorter incubation times can sometimes reduce non-specific binding.[4]- Modify the assay buffer by adding BSA or adjusting the salt concentration.[4] |
| Filtration and Apparatus | - Pre-soak filters in a blocking agent like PEI to minimize radioligand binding to the filter material.[4][6]- Test different types of filter materials to identify one with the lowest non-specific binding for your specific assay.[4] |
Issue 2: Low Specific Binding Signal
A weak specific binding signal can make it difficult to distinguish from background noise.
| Potential Cause | Troubleshooting Steps |
| Receptor Presence and Activity | - Confirm the presence and activity of the H3 receptor in your membrane preparation. The receptor may have a low density in the chosen tissue or cell line, or it may have degraded during preparation.[4] |
| Radioligand Issues | - While high concentrations can increase non-specific binding, a concentration that is too low may result in a signal that is not detectable. Perform saturation binding experiments to determine the optimal concentration.[4]- Verify the specific activity of your radioligand. For ligands with lower affinity, a higher specific activity is crucial for detecting a signal.[4]- Ensure proper storage of the radioligand to prevent degradation.[4] |
| Assay Conditions | - Ensure the incubation time is sufficient to reach equilibrium. This should be determined through kinetic experiments.[4]- Check the composition of your assay buffer, as the presence or absence of specific ions can significantly impact binding. |
Experimental Protocols
Protocol 1: Radioligand (e.g., [³H]Nα-methylhistamine) Binding Assay for the Histamine H3 Receptor
This protocol describes a typical competition binding assay to determine the affinity of this compound for the histamine H3 receptor.
Materials:
-
Membrane preparation containing the histamine H3 receptor (e.g., from cells stably expressing the receptor or from rat brain cortex).[3][7]
-
This compound or other competing ligands.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., 10 µM thioperamide (B1682323) or 100 µM histamine).[6][7]
-
Glass fiber filters (e.g., GF/C).[6]
-
Filter apparatus (e.g., cell harvester).[6]
-
Scintillation vials and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Thaw the membrane preparation on ice.
-
Resuspend the membranes in assay buffer to a final concentration of 100-500 µg of protein per assay tube.[4] Keep on ice.
-
-
Assay Setup:
-
To each tube, add the following in order:
-
Assay Buffer
-
This compound or other competing ligand at various concentrations.
-
Radioligand (e.g., a fixed concentration of [³H]Nα-methylhistamine, typically around its Kd value).[6]
-
Membrane preparation.
-
-
For total binding, add vehicle instead of a competing ligand.
-
For non-specific binding, add the non-specific binding control.[6][7]
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC50.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
-
Visualizations
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: this compound Binding Assay Workflow.
References
- 1. AID 1272385 - Binding affinity to histamine H3 receptor (unknown origin) by competition binding assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. swordbio.com [swordbio.com]
- 6. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
VUF14862 In-Vivo Efficacy: A Comparative Analysis for Drug Development Professionals
A detailed guide comparing the photoswitchable histamine (B1213489) H3 receptor antagonist VUF14862 with other H3R antagonists, supported by experimental data and protocols.
This guide provides a comparative overview of this compound, a photoswitchable antagonist of the histamine H3 receptor (H3R), against other notable H3R antagonists. While in-vivo efficacy data for this compound is not yet publicly available, this document summarizes its well-characterized in-vitro profile and juxtaposes it with the established in-vivo efficacy of alternative H3R antagonists in relevant preclinical models. This comparative approach aims to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating the potential of photoswitchable ligands in modulating H3R activity and for contextualizing the performance of novel H3R-targeting compounds.
Mechanism of Action: The Histamine H3 Receptor
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, respectively. Its role in regulating the sleep-wake cycle, cognition, and other neurological processes has made it a significant target for drug discovery. Antagonists of the H3R are being investigated for their potential therapeutic benefits in conditions such as narcolepsy, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).
This compound is a novel research tool in the field of photopharmacology. It is a photoswitchable antagonist, meaning its ability to bind to and block the H3R can be controlled by light. Specifically, its binding affinity for the H3R is significantly altered upon exposure to UV light, allowing for precise temporal and spatial control of receptor activity in experimental settings.
In-Vitro Profile of this compound
The foundational research on this compound has primarily focused on its in-vitro characterization, demonstrating its photoswitchable properties and high affinity for the H3R.
Comparative Binding Affinities of this compound and VUF14738
The following table summarizes the in-vitro binding affinities (Ki) of this compound and its counterpart, VUF14738, for the human histamine H3 receptor in both their trans and cis isomeric forms. The data is extracted from Hauwert et al., 2018, J Am Chem Soc.
| Compound | Isomer | H3R Binding Affinity (Ki, nM) |
| This compound | trans | 1.6 |
| cis | 18 | |
| VUF14738 | trans | 631 |
| cis | 47 |
In-Vivo Efficacy of Comparator H3R Antagonists
While in-vivo data for this compound is not available, numerous studies have demonstrated the efficacy of other H3R antagonists in animal models of cognitive and sleep disorders. This section provides a comparative summary of the in-vivo performance of three such compounds: ABT-239, Thioperamide, and Pitolisant.
ABT-239 in a Rodent Model of Alzheimer's Disease
ABT-239 has shown pro-cognitive effects in preclinical models. The following table presents data on its efficacy in the Novel Object Recognition (NOR) test in mice, a task used to assess learning and memory.
| Treatment Group | Dose (mg/kg) | Discrimination Index |
| Vehicle | - | ~0.1 |
| ABT-239 | 1 | ~0.3 |
| ABT-239 | 3 | ~0.4 |
Thioperamide in a Rodent Model of Cognitive Impairment
Thioperamide, a well-studied H3R antagonist, has been shown to improve spatial learning and memory in the Morris Water Maze (MWM) test in rats.
| Treatment Group | Day of Training | Escape Latency (seconds) |
| Vehicle | 1 | ~50 |
| 5 | ~25 | |
| Thioperamide | 1 | ~45 |
| 5 | ~15 |
Pitolisant in a Canine Model of Narcolepsy
Pitolisant (Wakix®) is an H3R antagonist/inverse agonist approved for the treatment of narcolepsy. Preclinical studies in narcoleptic dogs have demonstrated its efficacy in reducing cataplexy, a sudden loss of muscle tone triggered by strong emotions.
| Treatment Group | Mean Weekly Number of Cataplectic Attacks |
| Placebo | ~12 |
| Pitolisant | ~5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the key experiments cited in this guide.
In-Vitro Radioligand Binding Assay for H3R
Objective: To determine the binding affinity (Ki) of test compounds for the human histamine H3 receptor.
Procedure:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human H3R are prepared.
-
Radioligand: [³H]-Nα-methylhistamine is used as the radioligand.
-
Assay: Membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound) in a binding buffer.
-
Incubation: The mixture is incubated to allow for binding equilibrium to be reached.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In-Vivo Novel Object Recognition (NOR) Test
Objective: To assess the effects of a test compound on learning and memory in rodents.
Procedure:
-
Habituation: Mice are individually habituated to an open-field arena for a set period over several days.
-
Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena, and the mouse is allowed to explore them freely for a defined time.
-
Inter-Trial Interval: The mouse is returned to its home cage for a specific duration.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: The discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better memory.
In-Vivo Morris Water Maze (MWM) Test
Objective: To evaluate spatial learning and memory in rodents.
Procedure:
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Training: Rats are placed in the pool from different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After several days of training, the platform is removed, and the rat is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured.
-
Data Analysis: A decrease in escape latency over training days indicates learning. Increased time spent in the target quadrant during the probe trial indicates memory retention.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the signaling pathway of the histamine H3 receptor and a typical experimental workflow for evaluating the in-vivo efficacy of a novel compound.
Caption: Signaling pathway of the histamine H3 autoreceptor.
Caption: Experimental workflow for in-vivo efficacy testing.
Comparative Analysis of VUF14862's Mechanism with Standard-of-Care Treatments for Allergic Conditions
For Immediate Release
This guide provides a comparative analysis of the preclinical research tool VUF14862 with current standard-of-care treatments for allergic conditions such as allergic rhinitis and urticaria. The comparison focuses on the distinct mechanisms of action at the molecular level, offering insights for researchers, scientists, and drug development professionals.
This compound is a photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R). Its unique characteristic is that its binding affinity for the H3R can be controlled by light, making it a valuable tool for in-vitro and in-situ research studies of H3R signaling. In contrast, the standard-of-care treatments for common allergic conditions are predominantly second-generation histamine H1 receptor (H1R) antagonists. These medications are clinically approved and widely used to alleviate allergy symptoms.
This document will delve into a comparison of the pharmacology and signaling pathways of H1R antagonists versus the H3R antagonist mechanism of this compound, providing a framework for understanding their different therapeutic potentials and research applications.
Mechanism of Action: A Tale of Two Receptors
Standard-of-care antihistamines exert their therapeutic effects by blocking the histamine H1 receptor. H1 receptors are Gq-protein coupled receptors primarily found on smooth muscle and endothelial cells.[1] When activated by histamine, they initiate a signaling cascade that leads to the classic symptoms of an allergic reaction, including itching, vasodilation, and increased vascular permeability.[2] Second-generation H1 antagonists, such as cetirizine (B192768) and loratadine, are selective for peripheral H1 receptors and do not readily cross the blood-brain barrier, thus minimizing sedative side effects.[3]
This compound, on the other hand, targets the histamine H3 receptor, a Gi-protein coupled receptor. H3 receptors are primarily located in the central nervous system, where they act as autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] They also function as heteroreceptors on other neurons, modulating the release of various neurotransmitters.[4] Antagonism of H3R, therefore, leads to an increase in histamine release and the release of other neurotransmitters, which has been explored for potential therapeutic effects in neurological disorders.[5] Some studies suggest that combined H1 and H3 receptor blockade may offer enhanced efficacy in treating nasal congestion in allergic rhinitis.[6]
Data Presentation: Comparative Pharmacology
The following tables summarize the key pharmacological differences between H1R antagonists (Standard of Care) and the H3R antagonist mechanism of this compound.
| Feature | H1 Receptor Antagonists (Standard of Care) | H3 Receptor Antagonism (this compound Mechanism) |
| Target Receptor | Histamine H1 Receptor (H1R) | Histamine H3 Receptor (H3R) |
| Receptor Type | Gq-protein coupled receptor | Gi-protein coupled receptor |
| Primary Location | Smooth muscle, endothelial cells, CNS | Central nervous system (presynaptic), peripheral nervous system |
| Mechanism of Action | Inverse agonist/antagonist at H1R, blocking histamine-induced signaling | Antagonist at H3R, leading to increased histamine and other neurotransmitter release |
| Primary Therapeutic Use | Allergic rhinitis, urticaria, allergic conjunctivitis | Investigational for narcolepsy, Alzheimer's disease, ADHD, schizophrenia[5] |
| Examples | Cetirizine, Loratadine, Fexofenadine | This compound (research tool), Pitolisant (approved for narcolepsy)[7] |
| Parameter | Second-Generation H1R Antagonists | H3R Antagonists (Investigational) |
| Effect on Histamine Release | No direct effect on release | Increases histamine release in the CNS |
| Effect on Other Neurotransmitters | Minimal | Increases release of acetylcholine, dopamine, norepinephrine[8] |
| Clinical Efficacy in Allergy | Well-established for symptomatic relief of itching, sneezing, rhinorrhea | Limited clinical data; may have a role in nasal congestion[6][9] |
| Common Side Effects | Generally well-tolerated; minimal sedation with second-generation agents[3] | Insomnia, headache, nausea (based on Pitolisant)[7] |
Experimental Protocols
Detailed methodologies for key experiments to characterize and compare compounds targeting H1 and H3 receptors are provided below.
Radioligand Binding Assay for H1R and H3R Affinity
This assay determines the binding affinity of a test compound to the target receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the H1 or H3 histamine receptor.
-
Materials:
-
Cell membranes expressing the human H1 or H3 receptor.
-
Radioligand: [3H]-mepyramine for H1R or a suitable radiolabeled antagonist for H3R.
-
Test compound (e.g., this compound, cetirizine).
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist).
-
Assay buffer, 96-well plates, filter mats, scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of an unlabeled antagonist.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through filter mats.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.[3][10]
-
Functional Assay for H1R Antagonism (Calcium Flux Assay)
This assay measures the ability of a compound to block H1R-mediated intracellular calcium release.
-
Objective: To determine the functional potency of an H1R antagonist.
-
Materials:
-
Procedure:
-
Plate the cells in 96-well plates and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of histamine (typically EC80).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Plot the antagonist concentration against the inhibition of the histamine-induced calcium response to determine the IC50 value.[12][13]
-
Functional Assay for H3R Antagonism (cAMP Assay)
This assay measures the ability of a compound to block H3R-mediated inhibition of cAMP production.
-
Objective: To determine the functional potency of an H3R antagonist.
-
Materials:
-
Cells stably expressing the human H3R (e.g., HEK293 or CHO cells).
-
Forskolin (B1673556) (to stimulate cAMP production).
-
Histamine or a selective H3R agonist.
-
Test compound (H3R antagonist).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[7][14][15]
-
Assay buffer, 384-well plates.
-
-
Procedure:
-
Plate the cells in 384-well plates.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of an H3R agonist.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the antagonist concentration against the reversal of the agonist-induced inhibition of cAMP production to determine the IC50 value.[16][17]
-
Mandatory Visualization
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Photoswitchable Antagonist.
References
- 1. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. What drugs are in development for Chronic Urticaria? [synapse.patsnap.com]
- 5. Experimental models for the evaluation of treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined histamine H1 and H3 receptor blockade produces nasal decongestion in an experimental model of nasal congestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. New antihistamines – perspectives in the treatment of some allergic and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to VUF14862: A Photoswitchable Antagonist for the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of VUF14862, a novel photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R), in different experimental models. Its performance is objectively compared with other H3R antagonists, supported by experimental data to aid in research and development decisions.
Introduction
This compound is a fatigue-resistant, photoswitchable antagonist targeting the histamine H3 receptor (H3R) pathway.[1] This molecule contains an azobenzene (B91143) moiety that allows for rapid and reversible photoisomerization, leading to a significant change in its binding affinity for the H3R.[2] Upon irradiation with 360 nm light, this compound undergoes a trans-to-cis isomerization, resulting in a greater than 10-fold increase in its affinity for the H3R.[1] This unique property makes this compound a valuable tool for the spatiotemporal study of H3R signaling, allowing for precise control of receptor activity with light.[1][2]
Quantitative Data Summary
The following tables summarize the binding affinities and photoswitching properties of this compound in comparison to other notable H3R antagonists.
Table 1: Binding Affinity (pKi) of this compound and Other H3R Antagonists
| Compound | Receptor | pKi (trans-isomer) | pKi (cis-isomer/PSS) | Reference |
| This compound | Human H3R | 7.2 | 8.2 | [2] |
| Pitolisant (B1243001) | Human H3R | 8.9 | N/A | [3] |
| Ciproxifan (B1662499) | Rat H3R | 8.5 | N/A | [4] |
Note: PSS (Photostationary State) refers to the isomeric mixture upon illumination. Higher pKi values indicate stronger binding affinity.
Table 2: Photoswitching Properties of this compound
| Property | Value | Wavelength | Reference |
| Isomerization | trans to cis | 360 nm | [1][2] |
| Affinity Change | >10-fold increase | 360 nm | [1] |
| Thermal Half-life | Long | N/A | [2] |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the H3R. The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. As an autoreceptor on histaminergic neurons, its activation inhibits histamine synthesis and release. As a heteroreceptor on other neurons, it modulates the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. By blocking the H3R, antagonists like this compound disinhibit the release of these neurotransmitters, which is the basis for their therapeutic potential in various neurological and psychiatric disorders.
Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of this compound.
Experimental Protocols
Radioligand Binding Assay for H3R Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.
Methodology:
-
Membrane Preparation: Membranes from HEK293T cells stably expressing the human H3R are prepared.
-
Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled H3R antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound (this compound in its trans and cis-isomeric forms).
-
Illumination: For the cis-isomer, samples are illuminated with 360 nm light to achieve a photostationary state.
-
Incubation: The reaction is incubated to allow for binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.
Real-Time Electrophysiology in Xenopus Oocytes
Objective: To functionally validate the photoswitchable antagonism of this compound at the H3R in a live-cell system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the human H3R and G protein-activated inwardly rectifying potassium (GIRK) channels.[2]
-
Two-Electrode Voltage Clamp (TEVC): Oocytes are voltage-clamped to measure whole-cell currents.[5][6]
-
Experimental Setup: Oocytes are perfused with a buffer containing histamine to activate the H3R, leading to GIRK channel opening and a measurable inward current.
-
Application of this compound: this compound is added to the perfusion buffer.
-
Photoswitching: The oocyte is illuminated with 360 nm light to induce trans-to-cis isomerization of this compound and with visible light (e.g., >420 nm) to reverse the process.
-
Data Acquisition: The inward current is continuously recorded to observe the real-time modulation of H3R activity by the different isomers of this compound.
Caption: Experimental workflow for real-time electrophysiology using this compound in Xenopus oocytes.
Cross-Validation in Different Models
The primary validation of this compound's mechanism of action has been demonstrated in a heterologous expression system (Xenopus oocytes), which allows for precise control and measurement of receptor activity.[2] This model confirms the direct interaction of this compound with the H3R and its photoswitchable antagonistic properties at the cellular level.
Further cross-validation in more complex models, such as neuronal cultures or in vivo animal models, would be necessary to fully elucidate its physiological effects. For instance, in vivo studies could assess the impact of localized photoactivation of this compound on neurotransmitter release in specific brain regions and on cognitive or behavioral outcomes.
Comparison with Other H3R Antagonists
This compound vs. Pitolisant and Ciproxifan:
-
Mode of Action: All three are H3R antagonists. However, this compound offers the unique advantage of photoswitchable activity, allowing for dynamic control of receptor blockade, a feature not present in pitolisant or ciproxifan.
-
Affinity: In its high-affinity cis-isomeric state, this compound (pKi = 8.2) shows comparable, though slightly lower, affinity to pitolisant (pKi = 8.9) and ciproxifan (pKi = 8.5).[2][3][4] The trans-isomer of this compound has a significantly lower affinity (pKi = 7.2).[2]
-
Applications: Pitolisant is a clinically approved drug for narcolepsy, demonstrating the therapeutic potential of H3R antagonism.[3][7] Ciproxifan is a widely used tool compound in preclinical research to investigate the role of the H3R in various physiological and pathological processes.[4] this compound is a specialized research tool designed for photopharmacology studies, enabling experiments with high spatiotemporal resolution that are not possible with conventional antagonists.[2]
Caption: Logical relationship comparing key features of this compound, Pitolisant, and Ciproxifan.
Conclusion
This compound represents a significant advancement in the chemical tools available for studying H3R pharmacology. Its validated photoswitchable antagonism allows for an unprecedented level of control over H3R activity in real-time. While its binding affinity is comparable to other well-established H3R antagonists, its unique mechanism of action opens up new avenues for investigating the precise roles of the H3R in complex biological systems. Further cross-validation in in vivo models will be crucial to fully realize the potential of this innovative photopharmacological tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage clamp recordings from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of VUF14862 Research: A Comparative Guide to Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photoswitchable histamine (B1213489) H3 receptor (H3R) antagonist, VUF14862, with other notable H3R antagonists. The objective is to offer a clear overview of their performance based on published experimental data, aiding in the critical evaluation and reproduction of research findings in the field of neuropharmacology and drug development.
Quantitative Comparison of H3 Receptor Antagonists
The binding affinities of this compound and its alternatives for the human histamine H3 receptor are summarized below. This data is crucial for comparing the potency of these compounds and for designing experiments aimed at reproducing or building upon existing research.
| Compound | Isomeric State | pKi | Ki (nM) | pIC50 | IC50 (nM) | Reference |
| This compound | >99% trans | 8.76 | ~1.74 | - | - | |
| PSS* cis | 7.71 | ~19.5 | - | - | ||
| Pitolisant | Not Applicable | 8.80 | 0.16 | - | - | [1] |
| Enerisant | Not Applicable | - | - | 8.54 | 2.89 | [2] |
| Ciproxifan | Not Applicable | 7.35 | 45 | 7.82 | 15 | [3] |
*PSS: Photostationary State
Experimental Methodologies
A detailed comparison of the experimental protocols used to determine the binding affinities of these compounds is essential for reproducing the reported findings.
Radioligand Binding Assay for this compound
The binding affinity of this compound for the human histamine H3 receptor was determined using a radioligand competition binding assay.
-
Cell Line: Membranes from HEK293T cells stably expressing the human H3 receptor were used.
-
Radioligand: [3H]-Nα-methylhistamine was used as the radioligand.
-
Incubation: The assay was performed in a buffer solution containing 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2. The incubation was carried out for 2 hours at 25 °C.
-
Data Analysis: The pKi values were determined from the competition binding curves.
Radioligand Binding Assay for Pitolisant
The binding affinity of Pitolisant was also determined using a competitive radioligand binding assay.[1]
-
Receptor Source: Recombinant human H3 receptors were utilized.
-
Radioligand: [125I]iodoproxyfan served as the radioligand.
-
Method: The assay measured the displacement of the radioligand by Pitolisant to determine its Ki value.
In Vitro Assays for Enerisant
Enerisant's potency was evaluated through in vitro assays that determined its IC50 value against the human histamine H3 receptor.[2] While the specific details of the binding assay are not extensively described in the initial reports, it is characterized as a potent and selective antagonist.
[35S]GTPγS Binding Assay for Ciproxifan
The antagonist and inverse agonist properties of Ciproxifan were characterized using a [35S]GTPγS binding assay.[3]
-
Cell Line: Membranes from Chinese Hamster Ovary (CHO) cells expressing the human H3 receptor were used.
-
Principle: This functional assay measures the G-protein activation upon receptor stimulation, providing insights into the antagonist (Ki) and inverse agonist (EC50) properties of the compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams are provided.
References
A Comparative Safety Profile of VUF14862 and its Functional Analogs: A Guide for Researchers
For researchers in pharmacology and drug development, understanding the safety profile of a novel compound is as critical as evaluating its efficacy. This guide provides a comparative analysis of the safety profiles of the photoswitchable histamine (B1213489) H3 receptor (H3R) antagonist VUF14862 and its functional analogs. Due to the limited publicly available safety data for this compound, this comparison focuses on well-characterized H3R antagonists, providing a valuable framework for assessing potential safety liabilities.
Introduction to this compound and its Analogs
This compound is a photoswitchable antagonist of the histamine H3 receptor, offering spatiotemporal control of H3R activity. Its unique mechanism holds promise for precise therapeutic interventions. However, comprehensive safety and toxicity data for this compound are not yet available in the public domain. Therefore, this guide examines the safety profiles of other notable H3R antagonists that serve as functional analogs. These include the clinically approved drug Pitolisant (Wakix®), the investigational compound ABT-288, and earlier research compounds such as Clobenpropit and Thioperamide. By comparing the safety data of these analogs, researchers can gain insights into the potential safety considerations for novel H3R antagonists like this compound.
Comparative Safety Data
The following tables summarize the available quantitative safety and toxicity data for key functional analogs of this compound. It is important to note the absence of specific preclinical safety data such as in vitro cytotoxicity (IC50) and in vivo acute toxicity (LD50) for many of these compounds in the available literature.
Table 1: Clinical Safety Profile of H3R Antagonists
| Compound | Indication | Most Common Adverse Events (≥5% and twice placebo) | Serious Adverse Events | Contraindications |
| Pitolisant (Wakix®) | Narcolepsy | Insomnia (6%), Nausea (6%), Anxiety (5%) | Anaphylaxis (rare) | Severe hepatic impairment |
| ABT-288 | Investigational (Alzheimer's, Schizophrenia) | Hot flush, headache, abnormal dreams, insomnia, nausea, dizziness | Psychosis-related events (in schizophrenia trials) | Not established |
Data compiled from clinical trial information.
Table 2: Preclinical and Post-marketing Safety Observations
| Compound | Key Preclinical/Post-marketing Safety Finding |
| Thioperamide | Potential for hepatotoxicity |
| Clobenpropit | Impaired motor function observed at high doses in animal models |
| ABT-288 | Poor tolerability at higher doses (≥6 mg/day) in healthy volunteers |
Data from various preclinical and clinical studies.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of safety data. Below are representative methodologies for key in vitro and in vivo safety and toxicity studies relevant to H3R antagonists.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing an initial screen for cytotoxic effects of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Generalized Protocol:
-
Cell Seeding: Plate cells (e.g., human hepatoma cell line HepG2 or a neuronal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or an analog) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
In Vivo Acute Oral Toxicity Study
This study is designed to determine the short-term toxic effects of a single oral dose of a substance and to establish its median lethal dose (LD50).
Principle: A single, high dose of the test substance is administered to animals (typically rodents), and they are observed for signs of toxicity and mortality over a set period.
Generalized Protocol (Following OECD or FDA guidelines):
-
Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (often females, as they can be more sensitive).
-
Fasting: Fast the animals overnight before dosing.
-
Dose Administration: Administer the test compound orally via gavage. Start with a limit test dose (e.g., 2000 or 5000 mg/kg). If toxicity is observed, conduct a full study with multiple dose groups.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and motor activity), and body weight changes for up to 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any tissue abnormalities.
-
Data Analysis: Record mortality and clinical signs. If multiple dose groups are used, calculate the LD50 value using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathway of the target receptor is crucial for interpreting both efficacy and safety data. The following diagrams illustrate the H3R signaling pathway and a general workflow for assessing the safety of a novel compound.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: General Workflow for Drug Safety Assessment.
Conclusion
While direct safety data for this compound remains elusive, the analysis of its functional analogs provides a crucial starting point for researchers. The clinical data on Pitolisant and ABT-288 highlight potential adverse events related to the central nervous system, which is expected given the receptor's location and function. The preclinical findings for older compounds like Thioperamide underscore the importance of thorough toxicological screening. As research on this compound and other novel photoswitchable ligands progresses, a comprehensive evaluation of their safety profiles, following rigorous preclinical and clinical testing protocols, will be paramount for their potential translation into therapeutic agents.
Independent Verification of VUF14862's Primary Biological Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VUF14862, a photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R), with other notable H3R antagonists, Conessine and Pitolisant (B1243001). The information presented herein is supported by experimental data from peer-reviewed literature to aid in the independent verification of this compound's primary biological target and to evaluate its performance characteristics relative to established alternatives.
Executive Summary
This compound is a novel research tool that offers spatiotemporal control of histamine H3 receptor activity. Unlike traditional antagonists, its binding affinity for the H3R can be modulated by light. This guide compares the binding affinity, functional activity, and known off-target effects of this compound with Conessine, a natural alkaloid, and Pitolisant, a clinically approved drug. This comparative analysis is intended to provide researchers with the necessary information to design and interpret experiments aimed at verifying the biological activity of this compound.
Data Presentation: Quantitative Comparison of H3R Antagonists
The following table summarizes the key quantitative data for this compound, Conessine, and Pitolisant, focusing on their interaction with the human histamine H3 receptor.
| Compound | Isomeric State | Binding Affinity (pKi) | Fold Change in Affinity | Known Off-Target Effects |
| This compound | trans (dark-adapted) | 8.76[1] | \multirow{2}{*}{11.2-fold decrease upon 360 nm irradiation[1][2]} | Data not readily available |
| cis (>90% after 360 nm) | 7.71[1] | |||
| Conessine | N/A | 8.27[1][2][3] | N/A | Strong binding to adrenergic receptors[2][3] |
| Pitolisant | N/A | ~9.0 (Ki ≈ 1 nM)[4][5] | N/A | High selectivity; no significant effect on dopamine (B1211576) levels in the nucleus accumbens[6] |
Mandatory Visualization
Caption: Signaling pathway of the presynaptic histamine H3 autoreceptor and the blocking action of antagonists.
Caption: General workflow for a competitive radioligand binding assay to determine antagonist affinity.
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the H3R by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293T cells transiently or stably expressing the human histamine H3 receptor.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH).
-
Non-specific binding control: 10 µM clobenpropit (B1669187) or another high-affinity H3R ligand.
-
Test compounds: this compound, Conessine, Pitolisant.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293T cells expressing the H3R.
-
Resuspend cell pellets in ice-cold binding buffer and homogenize using a Polytron or similar device.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order: binding buffer, test compound at various concentrations, and a fixed concentration of [³H]-NAMH (typically at its Kd concentration).
-
For the determination of non-specific binding, add 10 µM clobenpropit instead of the test compound. For total binding, add binding buffer.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at 25°C for 2 hours with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an H3R antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, providing a measure of its functional potency.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA.
-
Phosphodiesterase inhibitor: 0.5 mM IBMX.
-
Adenylyl cyclase activator: Forskolin (B1673556).
-
H3R agonist: Histamine or (R)-α-methylhistamine.
-
Test compounds: this compound, Conessine, Pitolisant.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Methodology:
-
Cell Preparation:
-
Seed H3R-expressing cells into 96- or 384-well plates and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound (antagonist) for 15-30 minutes at 37°C.
-
Add a fixed concentration of the H3R agonist (e.g., EC80 concentration) to all wells except the basal control.
-
Add forskolin to all wells to stimulate adenylyl cyclase activity.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins coupled to the H3R. Antagonists will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes from cells expressing the H3 receptor.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.
-
[³⁵S]GTPγS.
-
H3R agonist: Histamine or imetit.
-
Test compounds: this compound, Conessine, Pitolisant.
-
Unlabeled GTPγS for non-specific binding determination.
-
Glass fiber filters and liquid scintillation counter.
Methodology:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, various concentrations of the test compound, and a fixed concentration of the H3R agonist.
-
Add the cell membrane preparation.
-
Incubate for 15 minutes at 30°C.
-
-
Binding Reaction:
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The independent verification of this compound's primary biological target as the histamine H3 receptor can be robustly achieved through a combination of competitive radioligand binding assays and functional assays such as cAMP accumulation and GTPγS binding. The provided protocols offer a standardized framework for these experiments. The comparative data presented for Conessine and Pitolisant serve as valuable benchmarks. A critical aspect of this compound's characterization will be the precise quantification of its binding affinity in both its trans and cis isomeric states to fully understand its photoswitchable properties. Furthermore, a comprehensive off-target screening panel is recommended to fully elucidate its selectivity profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pitolisant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
VUF14862: A Comparative Analysis of a Photoswitchable H3 Receptor Antagonist
For Immediate Release
Amsterdam, Netherlands – December 9, 2025 – In the dynamic field of pharmacology, the quest for precise control over drug activity remains a paramount objective. VUF14862, a novel photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R), represents a significant advancement in this pursuit. This guide provides a comprehensive comparison of this compound's potency against other established H3R inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data.
Unveiling a Switchable Antagonist
This compound is a fatigue-resistant, photoswitchable antagonist that targets the H3R, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. Its unique characteristic lies in its ability to change its binding affinity for the H3R upon exposure to light. In its thermally stable trans-isomeric state (in the dark), this compound exhibits a certain level of potency. However, upon irradiation with 360 nm light, it converts to its cis-isomer, resulting in a significant decrease in binding affinity. This light-dependent modulation allows for spatiotemporal control of H3R signaling, a powerful tool for in vitro and in vivo studies.
Potency in Comparison
To contextualize the efficacy of this compound, its binding affinity is compared with that of other well-known H3R antagonists: Ciproxifan, Thioperamide, and Pitolisant (B1243001). The following table summarizes the key potency metrics for these compounds.
| Compound | Target | Potency (Ki) | Potency (IC50) | Notes |
| This compound (trans-isomer) | Histamine H3 Receptor | ~63.1 nM | - | Active state in dark conditions. |
| This compound (cis-isomer) | Histamine H3 Receptor | ~794.3 nM | - | Inactive state upon 360 nm irradiation.[1] |
| Ciproxifan | Histamine H3 Receptor | 0.5 - 0.7 nM[2] | 9.2 nM[2] | A highly potent and selective H3R antagonist. |
| Thioperamide | Histamine H3 Receptor | 2.0 - 4.3 nM[3] | - | A potent and selective H3R antagonist. |
| Pitolisant | Histamine H3 Receptor | 0.16 nM[2] | 5.3 nM[4] | A high-affinity competitive antagonist and inverse agonist. |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates higher potency. The potency of this compound is presented for its two photoisomers.
As the data indicates, in its active trans state, this compound demonstrates moderate potency. The key feature, however, is the approximately 11.2-fold decrease in affinity upon photoisomerization to the cis state, as reported by Hauwert et al. (2018). In contrast, conventional inhibitors like Ciproxifan, Thioperamide, and Pitolisant exhibit consistently high potency.
Understanding the Mechanism: The Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. It also acts as a heteroreceptor, modulating the release of other neurotransmitters. As an antagonist, this compound blocks the constitutive activity of the H3R, leading to an increase in histamine release and the modulation of other neurotransmitter systems.
References
- 1. Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Histamine H3 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VUF14862's Activity: Insights from Primary-like Cells and Recombinant Cell Lines
A detailed examination of the photoswitchable histamine (B1213489) H3 receptor antagonist, VUF14862, reveals differential pharmacological characteristics when comparing its effects in a primary-like cell system to those observed in a recombinant cell line. This guide provides a comparative overview of this compound's performance, alongside other histamine H3 receptor (H3R) antagonists, and furnishes detailed experimental methodologies for key assays, offering valuable insights for researchers in neuroscience and drug development.
While direct comparative studies of this compound in primary mammalian neurons versus cell lines are not yet available in the public domain, this guide synthesizes existing data from studies on recombinant cell lines and the primary-like Xenopus oocyte expression system. This comparison, supplemented with data from other H3R antagonists in primary neurons, provides a valuable framework for understanding the potential variations in this compound's activity in different cellular contexts.
Data Presentation: Quantitative Comparison of H3R Antagonist Activity
The following table summarizes the binding affinities of this compound and its photoisomers in a human embryonic kidney (HEK293) cell line stably expressing the human histamine H3 receptor. For a broader context, binding and functional data for other non-photoswitchable H3R antagonists in both cell lines and primary neurons are also presented.
| Compound | Cell System | Assay Type | Parameter | Value | Reference |
| This compound (trans) | HEK293 cells (human H3R) | Radioligand Binding | pKi | 8.12 | [1] |
| This compound (cis) | HEK293 cells (human H3R) | Radioligand Binding | pKi | 7.10 | [1] |
| VUF14738 (trans) | HEK293 cells (human H3R) | Radioligand Binding | pKi | 7.13 | [1] |
| VUF14738 (cis) | HEK293 cells (human H3R) | Radioligand Binding | pKi | 8.26 | [1] |
| Ciproxifan (B1662499) | Rat Brain Synaptosomes (native H3R) | Radioligand Binding ([3H]histamine release) | Ki | 0.5-1.9 nM | [2] |
| Ciproxifan | Guinea Pig Ileum (native H3R) | Functional Assay (electrically induced contraction) | Ki | 0.5-1.9 nM | [2] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Unveiling the Mechanism: Histamine H3 Receptor Signaling
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, H3R activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. As a presynaptic autoreceptor, the H3R plays a crucial role in regulating the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.
Experimental Protocols
Radioligand Binding Assay in HEK293 Cells
This protocol is adapted from the methodology used to characterize this compound.[1]
1. Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human histamine H3 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, antibiotics, and a selection agent).
-
Cells are harvested, and crude cell membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The binding assay is performed in a 96-well plate format.
-
Each well contains cell membranes, a radiolabeled H3R antagonist (e.g., [³H]-Nα-methylhistamine), and varying concentrations of the test compound (this compound).
-
For photoswitchable compounds, separate experiments are conducted for the trans and cis isomers. The trans isomer is the dark-adapted state. The cis-enriched state is achieved by illuminating a solution of the compound with UV light (e.g., 360 nm) for a specific duration to reach a photostationary state.
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., unlabeled histamine).
3. Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol provides a general framework for assessing the functional effects of this compound on H3R expressed in Xenopus oocytes, a primary-like cell system.[1]
1. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
Oocytes are injected with cRNA encoding the human histamine H3 receptor and a G protein-coupled inwardly rectifying potassium (GIRK) channel. GIRK channels are used as reporters of Gαi/o activation.
-
Injected oocytes are incubated for 2-5 days to allow for protein expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., ND96).
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential of -80 mV.
3. Drug Application and Photostimulation:
-
The H3R agonist (e.g., histamine) is applied to the bath to activate the receptors and induce an inward GIRK current.
-
This compound is then added to the perfusion solution to assess its antagonistic effect on the histamine-induced current.
-
To study the photoswitchable properties, the oocyte is illuminated with different wavelengths of light. UV light (e.g., 360 nm) is used to convert this compound to its cis isomer, while green or blue light (e.g., >420 nm) is used to revert it to the trans isomer.
-
The changes in the GIRK current in response to drug application and photostimulation are recorded.
4. Data Analysis:
-
The amplitude of the inward current is measured before and after the application of the agonist and antagonist under different light conditions.
-
The antagonistic potency of the trans and cis isomers of this compound is determined by quantifying their ability to inhibit the agonist-induced current.
Discussion and Comparison of Cellular Systems
The data presented highlights the photoswitchable nature of this compound, with its trans isomer exhibiting approximately 10-fold higher affinity for the human H3R than its cis isomer in a recombinant HEK293 cell line.[1] This light-dependent change in affinity allows for precise temporal control of H3R antagonism. The electrophysiological experiments in Xenopus oocytes further confirm that this change in affinity translates to a functional difference in the ability of this compound to block H3R-mediated GIRK channel activation.[1]
While these findings in a cell line and a primary-like system are valuable, it is crucial to consider the potential differences when extrapolating to primary mammalian neurons.
-
Physiological Relevance: Primary neurons possess the native cellular machinery, including the full complement of signaling proteins, ion channels, and receptor interacting partners that may be absent or differentially expressed in recombinant cell lines.[3] This can lead to variations in receptor pharmacology and downstream signaling.
-
Receptor Environment: The lipid composition of the cell membrane and the presence of specific scaffolding proteins can influence receptor conformation and ligand binding. These factors are more accurately represented in primary cells.
-
Heterogeneity: Primary neuronal cultures often contain a mixed population of cell types (e.g., different neuronal subtypes, glial cells), which can influence the overall response to a pharmacological agent through cell-cell interactions. In contrast, cell lines represent a homogenous population.
For instance, studies with other H3R antagonists like ciproxifan have demonstrated effects on neurotransmitter release and neuronal network activity in native brain tissue and primary neuronal cultures, providing a more direct link to their potential in vivo efficacy.[2][4]
Alternative H3R Antagonists
For researchers seeking to study H3R function in primary cells where photoswitchable control is not a primary requirement, several well-characterized antagonists are available:
-
Ciproxifan: A potent and selective H3R antagonist that has been extensively used in preclinical studies to investigate the role of H3R in cognition, wakefulness, and various neurological disorders.[2][4]
-
Pitolisant (Wakix®): The first H3R antagonist/inverse agonist to be approved for clinical use in the treatment of narcolepsy.
-
JNJ-39220675 and GSK189254: Other examples of potent and selective H3R antagonists that have been characterized in various preclinical models.
Conclusion
This compound stands out as a valuable tool for the precise spatiotemporal control of histamine H3 receptor activity, a feature demonstrated in both recombinant cell lines and a primary-like oocyte system. The observed 10-fold difference in affinity between its photoisomers provides a significant window for experimental manipulation. However, researchers should exercise caution when extrapolating these findings to primary mammalian neurons, as the cellular environment can significantly impact drug-receptor interactions and downstream signaling. For studies where physiological relevance in the central nervous system is paramount, the use of this compound in primary neuronal preparations or brain slices, or the utilization of well-characterized non-photoswitchable antagonists like ciproxifan, is recommended. Future studies directly comparing the effects of this compound in primary neurons and cell lines will be crucial for a more complete understanding of its pharmacological profile.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of VUF14862: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the photoswitchable GPCR antagonist VUF14862, adherence to proper disposal protocols is critical for maintaining laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for its safe handling and disposal based on general principles for laboratory chemical waste.
Immediate Safety and Handling Precautions
Given that this compound is a bioactive small molecule, it should be handled with care to avoid accidental exposure. The following personal protective equipment (PPE) is essential when working with this compound:
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A fume hood should be used when handling the solid compound or preparing stock solutions. |
In the absence of specific data, it is prudent to treat this compound as a potentially hazardous compound. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound, like any other laboratory chemical, must be carried out in accordance with local, state, and federal regulations. The following steps provide a general workflow for the proper disposal of this compound waste.
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound powder, contaminated consumables (e.g., weighing paper, pipette tips), and grossly contaminated PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound, including experimental media and washings, in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Waste Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Use secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with all available information about the compound. Crucially, you must obtain the official Safety Data Sheet (SDS) from the vendor (e.g., MedchemExpress) and provide it to the disposal service.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Key Experimental Protocols Cited
As no specific experimental protocols for the disposal of this compound are publicly available, this guide is based on established best practices for the management of laboratory chemical waste. For detailed institutional procedures, consult your organization's Chemical Hygiene Plan and hazardous waste management guidelines.
It is the responsibility of the researcher to ensure that all waste is handled and disposed of in a manner that is safe for personnel and the environment, and that complies with all applicable regulations.
Essential Safety and Handling of VUF14862: A Guide for Researchers
For researchers and drug development professionals, ensuring safe handling and disposal of novel compounds like VUF14862 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound, a photoswitchable antagonist of the histamine (B1213489) H3 receptor (H3R), is not publicly available, safety protocols can be established based on the hazardous properties of its core chemical structure, particularly the photoswitchable azobenzene (B91143) moiety. Azobenzene is classified as a hazardous substance and requires careful handling to minimize exposure and environmental impact.[1][2][3]
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against chemical exposure. For handling this compound, the following should be considered standard practice.
| Control Type | Recommendation | Rationale |
| Engineering Controls | ||
| Fume Hood | All weighing, reconstitution, and aliquoting of this compound should be performed in a certified chemical fume hood. | To prevent inhalation of dust or aerosols. |
| Ventilation | Ensure adequate general laboratory ventilation. | To minimize background levels of airborne contaminants. |
| Personal Protective Equipment | ||
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Discard and replace if contaminated. | To prevent skin contact. |
| Body Protection | A lab coat should be worn at all times. | To protect skin and clothing from contamination. |
| Respiratory Protection | For operations with a high potential for aerosolization, a NIOSH-approved respirator may be necessary. | To prevent inhalation if engineering controls are insufficient. |
Chemical and Physical Hazard Data
The following table summarizes the known hazards associated with azobenzene, which is likely to be a key structural component of this compound. These hazards should be considered when handling this compound.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed or inhaled.[3] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. |
| Carcinogenicity | May cause cancer.[3] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Mutagenicity | Suspected of causing genetic defects.[3] | Obtain special instructions before use. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[3] | Do not breathe dust/fume. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2][3] | Avoid release to the environment. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is crucial for laboratory safety and environmental protection.
Step-by-Step Handling and Experimental Workflow
A typical experimental workflow involving a photoswitchable ligand like this compound requires careful planning and execution. The following diagram illustrates a generalized workflow from compound preparation to data analysis.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
| Waste Type | Collection Procedure | Disposal Method |
| Solid Waste | Collect in a designated, sealed container labeled "Hazardous Chemical Waste." | Dispose of through your institution's hazardous waste management program. |
| Liquid Waste | Collect all aqueous solutions containing this compound in a labeled, sealed container. | Dispose of through your institution's hazardous waste management program. |
| Contaminated Sharps | Dispose of in a designated sharps container for chemical contamination. | Dispose of through your institution's hazardous waste management program. |
| Unused Compound | Dispose of in its original container or a properly labeled waste container. | Dispose of through your institution's hazardous waste management program. |
This compound Mechanism and Signaling Pathway
This compound is an antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR). As a photoswitchable antagonist, its ability to block the receptor can be controlled by light. The H3R is primarily coupled to the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4] The receptor can also signal through other pathways, such as the MAPK/ERK pathway.[5]
The following diagram illustrates the primary signaling pathway of the histamine H3 receptor.
By following these safety and handling guidelines, researchers can minimize risks and ensure the responsible use of this compound in their experiments. Always consult your institution's environmental health and safety department for specific guidance and protocols.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
